Tropisetron Hydrochloride
Description
Contextualization within Receptor Pharmacology Research
Tropisetron (B1223216) hydrochloride is a prominent molecule in the field of receptor pharmacology, primarily recognized as a selective antagonist of the serotonin (B10506) 5-HT3 receptor. ontosight.aimedsafe.govt.nz These receptors are ligand-gated ion channels located on peripheral neurons and within the central nervous system (CNS). medsafe.govt.nz The release of serotonin (5-HT) can activate these receptors, initiating various physiological responses. medsafe.govt.nz Tropisetron's ability to competitively block this interaction makes it a key compound for studying the roles of the 5-HT3 receptor in various physiological and pathological processes. ontosight.aidrugbank.com
Beyond its high affinity for the 5-HT3 receptor, research has revealed that tropisetron also acts as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). wikipedia.orgcaymanchem.com This dual activity has expanded its relevance in pharmacological studies, allowing for the investigation of two distinct and important receptor systems. researchgate.net The α7 nAChR is implicated in cognitive processes, and tropisetron's interaction with this receptor has spurred research into its potential in neurological and psychiatric contexts. nih.govcpn.or.krtandfonline.com
Significance as a Research Tool and Pharmacological Probe
The high potency and selectivity of tropisetron for the 5-HT3 receptor have established it as an invaluable research tool. nih.gov It allows scientists to dissect the specific contributions of this receptor subtype in complex biological systems. For instance, tropisetron has been used to investigate the role of 5-HT3 receptors in emesis, pain perception, and gastrointestinal function. nih.govtandfonline.com Its ability to block 5-HT-induced depolarizations in isolated rabbit nodose ganglia at nanomolar concentrations highlights its utility in electrophysiological studies. caymanchem.com
Furthermore, its partial agonism at α7 nAChRs provides a unique pharmacological profile. caymanchem.com This allows researchers to explore the functional consequences of modulating this specific nicotinic receptor subtype. Studies have utilized tropisetron to investigate the role of α7 nAChRs in cognitive enhancement and neuroprotection. researchgate.netnih.gov Electrophysiological studies on human nAChRs expressed in Xenopus oocytes have confirmed this partial agonist activity. nih.gov The compound's ability to sensitize α7-containing nAChRs to low concentrations of acetylcholine suggests a potential co-agonist or modulatory action, further enhancing its value as a sophisticated research probe. wikipedia.orgnih.gov
Historical Development in Preclinical Investigations and Drug Discovery
Tropisetron, also identified by the code ICS 205-930, was developed as part of a research program aimed at creating potent and selective 5-HT3 receptor antagonists. ontosight.aicaymanchem.com It was patented in 1982 and approved for medical use in 1992. wikipedia.org The initial preclinical investigations focused on its antiemetic properties, demonstrating its effectiveness in animal models of chemotherapy-induced emesis. caymanchem.comnih.gov These studies laid the groundwork for its eventual clinical application.
The discovery of its activity at α7 nAChRs marked a significant evolution in its preclinical profile. This finding, reported in the early 2000s, opened up new research trajectories. caymanchem.com Preclinical studies then began to explore its potential in models of cognitive dysfunction and neurodegenerative diseases. researchgate.nettandfonline.com For example, research has shown that tropisetron can improve performance in memory-related tasks in both young and aged animals. nih.gov This dual pharmacology has made tropisetron a compound of continuing interest in drug discovery, with ongoing research exploring its potential therapeutic applications beyond its initial indication. researchgate.nettandfonline.com
Detailed Research Findings
Table 1: Receptor Binding Affinity and Functional Activity of Tropisetron
| Receptor | Species | Assay Type | Value | Unit | Reference |
| 5-HT3 | Mouse | Ki | 0.8 | nM | caymanchem.com |
| 5-HT3 | - | IC50 | 70.1 | nM | medchemexpress.com |
| 5-HT4 | Porcine | Ki | 156 | nM | caymanchem.com |
| α7 nAChR | Rat | Ki | 6.9 | nM | caymanchem.com |
| α7 nAChR | Human | EC50 | ~2.4 | µM | nih.gov |
| α7β2 nAChR | Human | EC50 | ~1.5 | µM | nih.gov |
| α9 nAChR | Rat | IC50 | 166 | nM | caymanchem.com |
Table 2: Preclinical Efficacy of Tropisetron
| Model | Species | Effect | Reference |
| Cisplatin-induced emesis | Ferret | Anti-emetic | caymanchem.com |
| Novel object recognition | Rat (young and aged) | Improved performance | nih.gov |
| Delayed match to sample | Rhesus monkey (aged) | Increased accuracy | nih.gov |
| Amyloid-β induced neuroinflammation | Mouse | Reduced hippocampal neuroinflammation | medchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEGSJAEZIGKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105826-92-4 | |
| Record name | Tropisetron hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Receptor Level Pharmacology of Tropisetron Hydrochloride
5-HT3 Receptor Binding and Affinity Studies
Tropisetron's primary mechanism of action involves its interaction with the 5-HT3 receptor, a ligand-gated ion channel. amegroups.org This interaction has been extensively studied to understand its antiemetic properties.
Ligand Binding Kinetics and Thermodynamics
The binding of tropisetron (B1223216) to the 5-HT3 receptor is a thermodynamically driven process. Studies analyzing the binding equilibrium of various ligands to the 5-HT3 receptor have revealed that antagonist binding, such as that of tropisetron, is characterized by being less entropy-driven and more enthalpy-driven compared to agonist binding. nih.gov This suggests that the binding of antagonists is a more favorable process at a wider range of temperatures. While specific kinetic (kon and koff) and thermodynamic (ΔH°, ΔS°, ΔG°) values for tropisetron hydrochloride were not found in the provided search results, the general principles of antagonist binding to the 5-HT3 receptor provide a framework for understanding its interaction. nih.gov
Competitive Antagonism Mechanisms at 5-HT3 Receptors
Tropisetron acts as a potent and selective competitive antagonist at 5-HT3 receptors. medsafe.govt.nz This means it binds to the same site as the endogenous ligand, serotonin (B10506) (5-hydroxytryptamine or 5-HT), thereby preventing serotonin from activating the receptor and initiating the downstream signaling that leads to nausea and vomiting. amegroups.orgpharmgkb.org The structural similarity of tropisetron, an indole (B1671886) compound, to serotonin allows it to effectively compete for the binding site. pharmgkb.org Research has shown that mutations in specific residues of the 5-HT3A receptor, such as Arg65, can impact the binding of different setrons, indicating a distinct interaction fingerprint for each antagonist. biorxiv.orgelifesciences.org While a mutation at this position abolishes the binding of granisetron (B54018), it only reduces the binding of tropisetron, highlighting the unique molecular interactions of tropisetron within the receptor's binding pocket. elifesciences.org
Receptor Occupancy Studies in Research Models
Studies have demonstrated that tropisetron achieves significant occupancy of 5-HT3 receptors. On average, tropisetron has been found to occupy approximately 78% of 5-HT3 receptors. pharmgkb.org However, there are considerable interindividual differences in receptor occupancy. pharmgkb.orgnih.gov These variations in occupancy levels may correlate with the efficacy of the drug. pharmgkb.org Theoretical analyses based on receptor occupancy theory have been used to evaluate the interindividual differences in the clinical effects of various 5-HT3 receptor antagonists, including tropisetron. nih.govresearchgate.net
α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism and Modulation
In addition to its well-established role as a 5-HT3 receptor antagonist, tropisetron also functions as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). nih.govscienceopen.com This interaction is of significant interest for its potential therapeutic effects in cognitive disorders.
Binding Affinities and Selectivity for α7 nAChR
Tropisetron exhibits a high affinity for the α7 nAChR. nih.govscienceopen.com Studies have reported its binding affinity (Ki) to be approximately 6.9 nM. cpn.or.kr Further research has shown a Ki value of around 470 nM for the α7nAChR. nih.govresearchgate.net In contrast, its affinity for other nAChR subtypes, such as the α4β2 and muscle-type nicotinic receptors, is significantly lower, with Ki values of approximately 20 µM and 15 µM, respectively. nih.gov This demonstrates a greater than 100-fold selectivity for the α7 subtype over other nicotinic receptors. nih.govresearchgate.net While tropisetron is a potent 5-HT3 receptor antagonist with a Ki of about 3 nM, its high affinity for the α7nAChR distinguishes it from other 5-HT3 antagonists like ondansetron (B39145), which has a low affinity for the α7nAChR (Ki > 10,000 nM). cpn.or.krnih.gov
Interactive Table: Binding Affinities of this compound
| Receptor | Binding Affinity (Ki) |
| 5-HT3 Receptor | ~3 nM nih.gov |
| α7 Nicotinic Acetylcholine Receptor | ~6.9 nM cpn.or.kr, ~470 nM nih.govresearchgate.net |
| α4β2 Nicotinic Acetylcholine Receptor | ~20 µM nih.gov |
| Muscle-type Nicotinic (α1β1γδ) Receptor | ~15 µM nih.gov |
Functional Characterization of α7 nAChR Activation
Electrophysiological studies have confirmed the partial agonist activity of tropisetron at human α7 nAChRs. nih.gov In Xenopus oocytes expressing human α7 nAChRs, tropisetron elicited currents with an EC50 value of approximately 2.4 μM. nih.govresearchgate.net A similar effect was observed at heteromeric α7β2 nAChRs, with an EC50 of about 1.5 μM. nih.govresearchgate.net Furthermore, low concentrations of tropisetron (10 and 30 nM) have been shown to enhance the currents evoked by acetylcholine at both α7 and α7β2 nAChRs, indicating a "priming" or co-agonist effect. nih.govresearchgate.net This functional activation of α7 nAChRs by tropisetron is believed to contribute to its potential cognitive-enhancing effects. nih.gov
Interactive Table: Functional Activity of Tropisetron at α7 nAChRs
| Receptor Subtype | EC50 Value | Functional Effect |
| Human α7 nAChR | ~2.4 μM nih.govresearchgate.net | Partial Agonist |
| Human α7β2 nAChR | ~1.5 μM nih.govresearchgate.net | Partial Agonist |
Allosteric Modulation of α7 nAChR Activity
This compound exhibits a complex and significant interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR), functioning as a partial agonist. nih.govnih.govwikipedia.org This interaction is characterized by its ability to bind to and activate the receptor, but with a lower efficacy compared to a full agonist like acetylcholine. nih.gov Electrophysiological studies have confirmed this partial agonist activity at human α7 nAChRs, with an EC50 value of approximately 2.4 μM. nih.gov A similar effect was observed at the heteromeric α7β2 nAChR. nih.gov
Further research has revealed that tropisetron can act as a positive allosteric modulator of α7 nAChRs. Specifically, sustained exposure to low, nanomolar concentrations of tropisetron (10 and 30 nM) enhances the currents evoked by irregular pulses of acetylcholine at both α7 and α7β2 nAChRs. nih.gov This "priming" or co-agonist effect suggests that tropisetron can sensitize the α7 nAChR to its endogenous ligand, acetylcholine, thereby potentiating its signaling. nih.govwikipedia.org This modulatory role is significant as α7 nAChRs are implicated in various cognitive processes, and their potentiation is a therapeutic target for neurological disorders. nih.gov
| Receptor Subtype | Tropisetron Activity | EC50 Value | Reference |
| α7 nAChR | Partial Agonist | ~2.4 μM | nih.gov |
| α7β2 nAChR | Partial Agonist | ~1.5 μM | nih.gov |
Interactions with Other Neurotransmitter Receptors and Ion Channels
Beyond its well-documented effects on serotonergic and cholinergic receptors, this compound's pharmacological profile includes interactions with other key neurotransmitter systems, notably the GABAergic and glutamatergic systems. Preclinical studies have also identified its binding to other receptors, although the clinical relevance of these interactions is still under investigation. pharmgkb.org
GABAergic System Modulation
Tropisetron has been shown to modulate the GABAergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system. Studies have demonstrated that activation of presynaptic 5-HT3 receptors can influence the release of gamma-aminobutyric acid (GABA). nih.gov Specifically, the application of serotonin (5-HT) has been found to transiently increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal neurons, an effect that is abolished by tropisetron. nih.gov This suggests that tropisetron, by antagonizing 5-HT3 receptors, can prevent this 5-HT-induced increase in spontaneous GABA release. nih.gov
Conversely, 5-HT can also reduce action potential-evoked inhibitory currents, an effect that is also blocked by tropisetron. nih.gov In the amygdala, a specific 5-HT3 agonist was found to facilitate the frequency of GABAergic mIPSCs, and this effect was blocked by tropisetron. nih.gov These findings indicate a complex role for 5-HT3 receptors in modulating both spontaneous and action potential-dependent GABA release, with tropisetron acting as a key modulator of these processes. nih.gov Some research also suggests that 5-HT3 receptor antagonists can increase GABA availability. healthrising.org
Glutamatergic System Interactions
Tropisetron's interaction with the glutamatergic system, the primary excitatory neurotransmitter system in the brain, is of significant interest, particularly concerning its neuroprotective effects. Research has shown that tropisetron can protect retinal ganglion cells from glutamate-induced excitotoxicity, a process mediated by the activation of α7 nAChRs. nih.govnih.gov One of the proposed mechanisms for this neuroprotection involves the internalization of NMDA receptor subunits. nih.govnih.govebi.ac.uk By causing the removal of NMDA receptors from the cell surface, tropisetron can attenuate the excessive calcium influx that leads to excitotoxic cell death. thieme-connect.com
Furthermore, studies in animal models of temporal lobe epilepsy have shown that tropisetron treatment can lower glutamate (B1630785) levels in the hippocampus without affecting GABA levels. nih.govnih.gov This effect is thought to contribute to its anti-epileptic properties. nih.gov The interplay between tropisetron and NMDA receptors is further supported by findings that NMDA receptor antagonists can potentiate the anticonvulsant effects of tropisetron. thieme-connect.comcore.ac.uk
| Neurotransmitter System | Effect of Tropisetron | Proposed Mechanism | Reference |
| GABAergic | Blocks 5-HT-induced increase in spontaneous GABA release. | Antagonism of presynaptic 5-HT3 receptors. | nih.gov |
| Glutamatergic | Protects against glutamate-induced excitotoxicity. | Activation of α7 nAChRs leading to NMDA receptor internalization. | nih.govnih.govthieme-connect.com |
| Glutamatergic | Lowers hippocampal glutamate levels. | Activation of α7nAChRs. | nih.govnih.gov |
Other Identified Receptor Interactions in Preclinical Studies
In addition to its primary targets, preclinical in vitro studies have suggested that tropisetron may interact with other receptors and transporters. pharmgkb.orgnih.gov However, the affinity for these other sites is generally lower than for 5-HT3 and α7 nACh receptors. For instance, tropisetron has been shown to bind to the amyloid precursor protein (APP), which may have implications for its potential therapeutic role in Alzheimer's disease. nih.gov It has also been noted to have a low affinity for other nicotinic receptor subtypes. nih.govresearchgate.net It is important to note that the clinical relevance of many of these preclinical findings in humans is yet to be fully determined. pharmgkb.orgnih.gov
Intracellular Signaling Pathways and Cellular Responses
The pharmacological effects of this compound are mediated through its influence on various intracellular signaling pathways. A key pathway implicated in its mechanism of action is the Mitogen-Activated Protein Kinase (MAPK) cascade, which is involved in a wide range of cellular processes including stress responses, inflammation, and apoptosis.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK)
Tropisetron has been shown to modulate the activity of several components of the MAPK pathway, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.govsemanticscholar.orgnih.gov
Specifically, tropisetron has been found to prevent the phosphorylation and activation of p38 MAPK. medchemexpress.com In studies of glutamate-induced excitotoxicity, tropisetron significantly decreased the levels of phosphorylated p38 MAPK, which is associated with apoptosis. nih.govnih.govebi.ac.uk For example, in cultured retinal ganglion cells, tropisetron treatment reduced p38 MAPK levels from an average of 15 ng/ml to 6 ng/ml under excitotoxic conditions. nih.govnih.govebi.ac.uk This inhibition of the p38 MAPK pathway is a crucial component of tropisetron's neuroprotective effects. nih.govthieme-connect.com
In addition to p38 MAPK, tropisetron also attenuates the phosphorylation of JNK and ERK. nih.govsemanticscholar.orgnih.gov In a model of acetaminophen-induced liver injury, tropisetron pretreatment suppressed the activation of both JNK and ERK. nih.govsemanticscholar.orgnih.gov Similarly, in a model of high glucose-induced apoptosis in PC12 cells, tropisetron inhibited the phosphorylation of JNK and p38 MAPKs. researchgate.net This modulation of MAPK pathways contributes to tropisetron's protective effects against oxidative stress and cellular damage in various tissues. nih.govsemanticscholar.orgnih.govresearchgate.net
| MAPK Pathway Component | Effect of Tropisetron | Cellular Context | Reference |
| p38 MAPK | Decreased phosphorylation/activation | Glutamate-induced excitotoxicity in retinal ganglion cells | nih.govnih.govebi.ac.uk |
| JNK | Attenuated phosphorylation | Acetaminophen-induced liver injury | nih.govsemanticscholar.orgnih.gov |
| ERK | Attenuated phosphorylation | Acetaminophen-induced liver injury | nih.govsemanticscholar.orgnih.gov |
| JNK & p38 MAPK | Inhibited phosphorylation | High glucose-induced apoptosis in PC12 cells | researchgate.net |
Inhibition of Nuclear Factor-κB (NF-κB) Activation
Tropisetron has demonstrated the ability to inhibit the activation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory responses. nih.govrsc.org Research has shown that tropisetron can potently inhibit NF-κB activation induced by certain stimuli like phorbol (B1677699) 12-myristate 13-acetate (PMA) plus ionomycin. selleckchem.comnih.gov However, it does not appear to affect NF-κB activation mediated by tumor necrosis factor-alpha (TNFα). selleckchem.comnih.gov This selective inhibition suggests that tropisetron's anti-inflammatory effects may be context-dependent. nih.gov In various experimental models, tropisetron has been observed to reduce the levels of NF-κB and inflammatory cytokines such as TNF-α and interleukin-6 (IL-6). researchgate.net This inhibition of the NF-κB signaling pathway is considered a significant contributor to its neuroprotective and anti-inflammatory properties. researchgate.net
Calcineurin Pathway Involvement
A significant aspect of tropisetron's pharmacology involves its interaction with the calcineurin pathway. nih.govthieme-connect.com Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a crucial role in T-cell activation and other cellular processes. medchemexpress.cnnih.gov Studies have revealed that tropisetron is a potent inhibitor of calcineurin phosphatase activity. medchemexpress.cnresearchgate.net This inhibition appears to be a primary mechanism for its immunosuppressive effects on T-cells. nih.gov By targeting calcineurin, tropisetron can inhibit both early and late events in T-cell receptor (TCR)-mediated T-cell activation, including the inhibition of IL-2 gene transcription and synthesis. selleckchem.comnih.gov This action is believed to be independent of its 5-HT3 receptor antagonism. nih.gov
Cyclic AMP (cAMP) Level Modulation
Tropisetron has been shown to modulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous cellular functions. medchemexpress.cn Research on cerebellar granule neurons, which lack 5-HT3 receptors, has indicated that tropisetron can reduce cAMP content. medchemexpress.cn This effect is linked to its inhibition of calcineurin activity. medchemexpress.cn The modulation of cAMP levels by tropisetron may contribute to its diverse pharmacological effects that are unrelated to its antiemetic properties. medchemexpress.cn
Apoptotic Pathway Modulation (e.g., Bax/Bcl2, Caspase-3)
Tropisetron exhibits significant anti-apoptotic effects by modulating key components of the apoptotic pathway. researchgate.netresearchgate.net It has been shown to influence the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.netdergipark.org.tr Specifically, tropisetron can increase the expression of Bcl-2 while hindering the production of Bax. selleckchem.comresearchgate.net This shift in the Bax/Bcl-2 ratio towards cell survival is a crucial mechanism of its anti-apoptotic action. researchgate.netdergipark.org.tr
Furthermore, tropisetron can inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.netdergipark.org.tr By preventing the cleavage and activation of caspase-3, tropisetron effectively blocks a critical step in the apoptotic process. dergipark.org.tr These anti-apoptotic properties have been observed in various models of cellular stress and injury, suggesting a protective role for tropisetron in conditions associated with excessive cell death. researchgate.netdergipark.org.tr
Structure-Activity Relationship (SAR) Studies of Tropisetron Analogs
Identification of Key Pharmacophores for Receptor Binding
The pharmacophore for 5-HT3 receptor antagonists, including tropisetron, generally consists of three main components: an aromatic or heteroaromatic ring, a basic center, and a carbonyl-containing linking moiety that is coplanar with the aromatic ring. wikipedia.org For tropisetron, the indole ring serves as the aromatic component, and the tropane (B1204802) moiety provides the basic nitrogen atom. nih.govacs.org The basic nitrogen is typically protonated for optimal binding. wikipedia.org
Docking studies suggest that the aromatic rings of tropisetron are situated between specific amino acid residues, such as W183 and Y234, within the 5-HT3 receptor binding site, while the azabicyclic ring of the tropane moiety is positioned between residues like W90 and F226. wikipedia.org The carbonyl oxygen of tropisetron can interact with a structural water molecule in the binding site. acs.org The distance between the basic nitrogen and a hydrogen bond acceptor is also a critical factor for high-affinity binding. acs.org
Interestingly, studies on the α7-nAChR have shown that the tropane and tropinone (B130398) structures alone can act as selective agonists, suggesting the charged nitrogen is a minimal activating pharmacophore for this receptor. nih.gov The indole group, however, significantly enhances the potency of tropisetron as both an α7 agonist and an antagonist at other nicotinic receptor subtypes. nih.gov
Design and Synthesis of Novel Tropisetron Derivatives for Research
The understanding of tropisetron's structure-activity relationships has guided the design and synthesis of novel derivatives for research purposes. researchgate.netresearchgate.net By modifying the core structure of tropisetron and related compounds like granisetron, researchers aim to develop probes for studying receptor structure and function. For instance, the synthesis of substituted granisetron derivatives has been described, and this general procedure can be adapted for tropisetron by using the corresponding indole-3-carboxylic acid. researchgate.net
The development of fluorescently labeled derivatives has been a key area of research. researchgate.net By appending fluorophores to specific positions on the granisetron core, which shares structural similarities with tropisetron, it has been possible to create high-affinity ligands that can be used to visualize 5-HT3A receptors in mammalian cells. researchgate.net This approach allows for the real-time monitoring of receptor trafficking and localization. researchgate.net The synthesis of such derivatives often involves multi-step chemical processes to introduce the desired modifications without compromising binding affinity. alliedacademies.orgmdpi.comnih.gov These novel derivatives are valuable tools for further elucidating the molecular pharmacology of the 5-HT3 receptor and for the potential development of new therapeutic agents. acs.orgnih.govnih.gov
Preclinical Pharmacodynamic Investigations of Tropisetron Hydrochloride
In Vitro Cellular and Tissue Models
Tropisetron (B1223216) hydrochloride's pharmacodynamic properties have been extensively studied using a variety of in vitro models, providing crucial insights into its mechanisms of action at the cellular and tissue levels. These investigations have primarily focused on its interaction with specific receptors and its subsequent effects on cellular signaling and function.
Studies in Receptor Expression Systems (e.g., CHO cells)
Chinese Hamster Ovary (CHO) cells are a common tool in pharmacological research, often genetically modified to express specific receptors. Studies using CHO cells have been instrumental in characterizing Tropisetron's binding affinity and functional activity at the 5-HT3 receptor.
In a binding assay with CHO cells engineered to express human recombinant 5-HT3 receptors, Tropisetron demonstrated a high affinity, displacing the selective 5-HT3 receptor antagonist [3H]-BRL-43694 with a Ki value of 3 nM. nih.govresearchgate.net This highlights its potent interaction with this receptor subtype. Further studies in CHO cells have been used to screen for compounds that modulate cellular processes, where Tropisetron was identified as a candidate that could increase the secretion of soluble amyloid precursor protein-alpha (sAPPα). nih.govebi.ac.uknih.gov
While Tropisetron shows high affinity for the 5-HT3 receptor, its interaction with other receptors has also been explored. For instance, it has negligible affinity for the tachykinin NK1 receptor at a concentration of 1 µM in CHO cells expressing this receptor. In contrast, some studies have noted that other 5-HT3 receptor antagonists, like granisetron (B54018), have shown potential for chromosomal aberrations in CHO cells when exposed to UV irradiation. tga.gov.aueuropa.eu
Table 1: Tropisetron Hydrochloride Binding Affinity in CHO Cells
| Receptor | Assay Type | Finding | Reference |
| Human 5-HT3 | Radioligand Displacement | High affinity with a Ki of 3 nM | nih.govresearchgate.net |
| Human Tachykinin NK1 | Radioligand Binding | Negligible affinity at 1 µM |
Isolated Organ Preparations (e.g., guinea pig atrium, isolated ileum)
The effects of Tropisetron on peripheral tissues have been investigated using isolated organ bath preparations. These ex vivo models allow for the examination of the drug's influence on smooth muscle contractility and other physiological responses. While specific data on Tropisetron's direct effects on guinea pig atrium and isolated ileum were not found in the provided search results, the general understanding is that as a 5-HT3 receptor antagonist, it would be expected to inhibit serotonin-induced contractions in tissues like the ileum, which are known to be mediated by 5-HT3 receptors on enteric neurons. nih.gov The primary mechanism of Tropisetron's antiemetic effect involves the blockade of 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract. nih.govdrugbank.com This action prevents the initiation of the vomiting reflex caused by serotonin (B10506) release in the gut. medsafe.govt.nz
Neuronal Cell Cultures (e.g., retinal ganglion cells, cerebellar granule neurons, PC12 cells)
Tropisetron's effects on neuronal cells have been a significant area of research, revealing neuroprotective and modulatory properties beyond its 5-HT3 receptor antagonism.
Retinal Ganglion Cells (RGCs): In cultured pig RGCs, Tropisetron has demonstrated neuroprotective effects against glutamate-induced excitotoxicity. nih.govnih.gov Pre-treatment with Tropisetron increased the survival of RGCs exposed to glutamate (B1630785). nih.govglpbio.com This neuroprotection is thought to be mediated through the activation of α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs), as the effect was blocked by an α7 nAChR antagonist. nih.govglpbio.com Mechanistically, Tropisetron was found to decrease the levels of p38 MAPK, a protein involved in apoptosis, without affecting pAkt levels. nih.govmedchemexpress.com
Cerebellar Granule Neurons (CGNs): Studies on rat pup CGNs, which lack 5-HT3 receptors, have shown that Tropisetron can inhibit the activity of calcineurin, a phosphatase involved in various cellular processes. nih.govresearchgate.net This inhibition was not observed with the related drug, granisetron. nih.govresearchgate.net Furthermore, Tropisetron treatment led to an upregulation of cannabinoid CB1 receptor expression and a reduction in cAMP levels in these neurons. medchemexpress.comnih.govresearchgate.net These findings suggest a 5-HT3 receptor-independent mechanism of action for Tropisetron.
PC12 Cells: In the rat pheochromocytoma (PC12) cell line, a model for neuronal cells, Tropisetron has shown protective effects against oxidative stress and high glucose-induced apoptosis. researchgate.netresearchgate.net It has been shown to protect these cells from hydrogen peroxide-induced cell death. researchgate.net This neuroprotective effect is believed to involve both α7 nAChR and 5-HT3 receptor pathways. researchgate.net Tropisetron has also been observed to reduce oxidative stress by modulating the activity of certain enzymes and decreasing the generation of reactive oxygen species. researchgate.net
Table 2: Effects of this compound on Neuronal Cell Cultures
| Cell Type | Model | Key Findings | Reference |
| Pig Retinal Ganglion Cells (RGCs) | Glutamate-induced excitotoxicity | Increased cell survival; Decreased p38 MAPK levels. | nih.govnih.govglpbio.commedchemexpress.com |
| Rat Cerebellar Granule Neurons (CGNs) | Calcineurin activity and CB1 receptor expression | Inhibited calcineurin activity; Upregulated CB1 receptor expression; Reduced cAMP levels. | medchemexpress.comnih.govresearchgate.net |
| Rat Pheochromocytoma (PC12) Cells | Oxidative stress and high glucose-induced apoptosis | Protected against H2O2-induced cell death; Reduced oxidative stress. | researchgate.netresearchgate.net |
Immunological Cell Models (e.g., T-cells, mononuclear cells)
Tropisetron has demonstrated significant immunomodulatory effects in various in vitro models, suggesting a role beyond its antiemetic properties.
T-cells: In stimulated human T-cells, Tropisetron inhibits both IL-2 gene transcription and IL-2 synthesis. medchemexpress.comselleckchem.com This action is thought to be mediated by targeting the calcineurin pathway, which is crucial for T-cell activation. jst.go.jp Tropisetron also inhibits the activation of transcription factors NFAT and AP-1. medchemexpress.com
Mononuclear Cells: In human monocytes, Tropisetron has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are stimulated by lipopolysaccharide (LPS). jst.go.jptbzmed.ac.ir This anti-inflammatory effect is mediated by the inhibition of p38 MAPK activation. medchemexpress.comjst.go.jp
Table 3: Immunomodulatory Effects of this compound in Vitro
| Cell Type | Stimulus | Key Findings | Reference |
| Human Peripheral T-cells | T-cell receptor stimulation | Inhibited IL-2 gene transcription and synthesis; Inhibited NFAT and AP-1 activation. | medchemexpress.comselleckchem.com |
| Human Monocytes | Lipopolysaccharide (LPS) | Inhibited TNF-α and IL-1β production; Decreased p38 MAPK phosphorylation. | medchemexpress.comjst.go.jptbzmed.ac.ir |
Cancer Cell Lines (e.g., SKOV3, Lewis lung carcinoma)
Recent preclinical studies have explored the potential anti-neoplastic effects of Tropisetron in various cancer cell lines.
SKOV3 (Ovarian Cancer): In the SKOV3 human ovarian cancer cell line, Tropisetron has been shown to inhibit tumor cell growth by inducing apoptosis. researchgate.net It was found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. researchgate.net This led to an increase in the Bax/Bcl2 ratio and caspase-3 enzyme activity, both of which are indicative of apoptosis. researchgate.net
Lewis Lung Carcinoma (LLC): The Lewis lung carcinoma cell line is a well-established model for studying lung cancer. atcc.orgaltogenlabs.commdpi.com In vivo studies using this cell line have shown that Tropisetron can attenuate tumor growth. nih.gov While direct in vitro data on LLC cells was not detailed in the provided search results, the in vivo findings suggest that Tropisetron may have direct or indirect effects on these cancer cells.
Table 4: Anti-neoplastic Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
| SKOV3 | Ovarian Cancer | Inhibited cell growth; Induced apoptosis; Decreased Bcl-2 expression; Increased Bax expression and caspase-3 activity. | researchgate.net |
Animal Models of Physiological and Pathophysiological Processes
In vivo studies using animal models have further elucidated the pharmacodynamic profile of this compound, demonstrating its effects in complex biological systems.
In a mouse model of lung cancer using Lewis lung carcinoma cells, Tropisetron treatment significantly reduced tumor size. nih.gov This anti-tumor effect was associated with an increase in the levels of the anti-tumor cytokine interferon-γ (IFN-γ) and the cell adhesion molecule E-cadherin, while the levels of the pro-tumorigenic cytokine IL-4 and the proliferation marker Ki-67 were decreased. nih.gov
In a rat model of Alzheimer's disease, Tropisetron was shown to reverse cognitive deficits and protect against amyloid-beta-induced neurotoxicity through both 5-HT3 receptor-dependent and independent pathways. ebi.ac.uk Another study in a mouse model of Alzheimer's disease found that Tropisetron improved spatial and working memory and favorably altered the ratio of sAPPα to amyloid-beta. nih.govnih.govtandfonline.com
Tropisetron has also demonstrated immunomodulatory effects in a mouse model of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. ebi.ac.ukmedchemexpress.com It was found to diminish demyelination and the severity of the disease. ebi.ac.ukglpbio.com In a rat model of colitis, Tropisetron reduced colonic damage and the levels of inflammatory cytokines. tbzmed.ac.ir
Furthermore, in a rat model of neuropathic pain, intrathecal administration of Tropisetron attenuated pain and reduced the levels of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α in the spinal cord. nih.gov This effect was mediated by the α7nAChR. nih.gov
Table 5: In Vivo Pharmacodynamic Effects of this compound in Animal Models
| Animal Model | Disease/Process | Key Findings | Reference |
| Mouse | Lung Cancer (Lewis Lung Carcinoma) | Reduced tumor size; Increased IFN-γ and E-cadherin; Decreased IL-4 and Ki-67. | nih.gov |
| Rat | Alzheimer's Disease (Amyloid-beta induced) | Reversed cognitive deficits; Protected against neurotoxicity. | ebi.ac.uk |
| Mouse | Alzheimer's Disease (J20 mice) | Improved spatial and working memory; Increased sAPPα/Aβ ratio. | nih.govnih.govtandfonline.com |
| Mouse | Multiple Sclerosis (EAE) | Diminished demyelination and disease severity. | ebi.ac.ukglpbio.commedchemexpress.com |
| Rat | Colitis (TNBS-induced) | Reduced colonic damage and inflammatory cytokines. | tbzmed.ac.ir |
| Rat | Neuropathic Pain | Attenuated pain; Reduced spinal pro-inflammatory cytokines. | nih.gov |
Nociception and Pain Pathways (e.g., neuropathic pain, fibromyalgia models)
This compound has demonstrated significant effects on nociception and pain pathways in various preclinical models. Its mechanism of action appears to involve the modulation of serotonin (5-HT3) receptors and alpha 7 nicotinic acetylcholine receptors (α7nAChR), which play roles in pain signaling. healthrising.orgnih.gov In models of neuropathic pain, such as the spared nerve injury (SNI) model in rats, tropisetron has been shown to alleviate mechanical allodynia and thermal hyperalgesia. nih.gov This analgesic effect is linked to its ability to attenuate neuroinflammation in the spinal cord. nih.gov Specifically, tropisetron administration has been found to decrease the levels of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1ß (IL-1ß), and tumor necrosis factor-alpha (TNF-α). nih.gov
The anti-nociceptive properties of tropisetron are also attributed to its interaction with the α7nAChR. nih.gov Studies have shown that the beneficial effects of tropisetron on neuropathic pain can be blocked by the α7nAChR antagonist, methyllycaconitine (B43530) (MLA), indicating the crucial role of this receptor in mediating the drug's analgesic actions. nih.gov The downstream signaling pathway involves the inhibition of p38 mitogen-activated protein kinase (p38MAPK) and cAMP-response element binding protein (CREB) phosphorylation. nih.gov Furthermore, in vincristine-induced neuropathy, a model for chemotherapy-induced neuropathic pain, tropisetron has been shown to prevent the development of mixed sensory-motor neuropathy and reduce levels of TNF-α and IL-2. researchgate.net
While direct preclinical models of fibromyalgia were not extensively detailed in the provided search results, the known mechanisms of tropisetron, including its ability to reduce central hypersensitivity, suggest potential efficacy. healthrising.orgclinicaltrials.gov Central hypersensitivity is a key feature of fibromyalgia, characterized by an exaggerated pain response due to hyperexcitable central sensory neurons. clinicaltrials.gov Tropisetron's ability to modulate nociceptive transmission and inflammation points towards its potential as a therapeutic agent for pain conditions characterized by central sensitization. healthrising.orgclinicaltrials.gov
Table 1: Effects of this compound in Preclinical Pain Models
| Model | Species | Key Findings | Putative Mechanism of Action |
|---|---|---|---|
| Spared Nerve Injury (SNI) | Rat | Alleviated mechanical allodynia and thermal hyperalgesia. | Inhibition of p38MAPK-CREB pathway via α7nAChR activation; decreased spinal cord levels of IL-6, IL-1ß, and TNF-α. nih.gov |
| Vincristine-Induced Neuropathy | Rat | Prevented mixed sensory-motor neuropathy; reduced TNF-α and IL-2 levels. researchgate.net | Anti-inflammatory and immunomodulatory properties, potentially independent of the 5-HT3 receptor. researchgate.net |
Inflammatory Processes (e.g., cecal ligation and puncture, neuroinflammation)
This compound exhibits potent anti-inflammatory properties in a range of preclinical models, targeting both peripheral and central inflammation. In the cecal ligation and puncture (CLP) model of sepsis in rats, tropisetron has been shown to significantly inhibit the induction of the pro-inflammatory cytokine interleukin-6 (IL-6). capes.gov.brnih.gov This effect is thought to be mediated through the antagonism of 5-HT3 receptors, which can control excess cytokine production. capes.gov.brnih.gov Additionally, in the same sepsis model, tropisetron was found to inhibit the increase in serum levels of noradrenaline, suggesting an interaction with the sympathetic nervous system's response to inflammation. capes.gov.brnih.gov
In the context of neuroinflammation, tropisetron has demonstrated protective effects in various models. For instance, in a rat model of amyloid-beta (Aβ)-induced neuroinflammation, a hallmark of Alzheimer's disease, tropisetron administration reduced the levels of pro-inflammatory markers. researchgate.netaginganddisease.org Specifically, it has been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and interleukin-1β (IL-1β) in the cortex and hippocampus of transgenic Alzheimer's disease mice. aginganddisease.org These anti-inflammatory actions are believed to contribute to its neuroprotective effects and are mediated through both 5-HT3 receptor-dependent and independent pathways. researchgate.net Furthermore, tropisetron has been observed to reduce neuroinflammatory responses in a rat model of temporal lobe epilepsy. nih.gov
Studies have also highlighted tropisetron's ability to modulate glial activation, a key component of neuroinflammation. In Alzheimer's disease models, tropisetron treatment has been associated with a decrease in glial activation, which may be a consequence of the reduced Aβ plaque levels. aginganddisease.org The anti-inflammatory and immunomodulatory functions of tropisetron have been consistently observed across different experimental settings, including models of inflammatory bowel disease and stroke. researchgate.net
Table 2: Anti-inflammatory Effects of this compound in Preclinical Models
| Model | Species | Key Findings | Putative Mechanism of Action |
|---|---|---|---|
| Cecal Ligation and Puncture (CLP) | Rat | Significantly inhibited IL-6 induction; inhibited the increase in serum noradrenaline. capes.gov.brnih.gov | 5-HT3 receptor antagonism. capes.gov.brnih.gov |
| Amyloid-Beta (Aβ)-Induced Neuroinflammation | Rat/Mouse | Reduced levels of TNF-α, iNOS, and IL-1β in the brain; decreased glial activation. aginganddisease.orgresearchgate.net | 5-HT3 receptor antagonism, α7nAChR agonism, and direct interaction with Amyloid Precursor Protein (APP). researchgate.nettandfonline.com |
| Temporal Lobe Epilepsy | Rat | Suppressed neuroinflammatory responses, including reductions in TNF-α and IL-1β. nih.gov | Activation of α7nAChRs. nih.gov |
Neurodegenerative Models (e.g., Alzheimer's disease models, amyloid-beta induced pathology)
This compound has shown significant therapeutic potential in preclinical models of neurodegenerative disorders, particularly Alzheimer's disease (AD). Its multifaceted mechanism of action targets several key pathological features of AD, including amyloid-beta (Aβ) plaque deposition and cognitive decline. tandfonline.comnih.gov In mouse models of AD, such as the J20 mouse model which expresses a mutant form of the human amyloid precursor protein (APP), chronic treatment with tropisetron has been found to improve spatial and working memory. researchgate.netnih.gov
A notable effect of tropisetron in these models is its ability to modulate APP processing. It has been shown to increase the ratio of the neuroprotective soluble APPα (sAPPα) to the neurotoxic Aβ1-42 peptide. researchgate.netnih.gov This shift towards the non-amyloidogenic pathway is believed to be a key mechanism underlying its beneficial effects. nih.gov This effect was observed both in the pre-plaque and late-plaque phases of the disease in mouse models. tandfonline.com Furthermore, tropisetron has been found to directly bind to the ectodomain of APP, suggesting a direct interaction with the precursor protein. nih.gov
In addition to its effects on APP processing, tropisetron also combats the neuroinflammatory and apoptotic processes induced by Aβ. In rats with Aβ-induced pathology, tropisetron has been shown to reverse cognitive deficits and reduce the levels of pro-inflammatory factors such as TNF-α and iNOS. researchgate.net It also exerts neuroprotective effects by reducing apoptotic responses triggered by Aβ. researchgate.net These actions are mediated through a combination of its antagonist activity at 5-HT3 receptors and its partial agonist activity at α7 nicotinic acetylcholine receptors (α7nAChRs). researchgate.nettandfonline.com
Table 3: Effects of this compound in Preclinical Neurodegenerative Models
| Model | Species | Key Findings | Putative Mechanism of Action |
|---|---|---|---|
| J20 (PDAPP, huAPPSwe/Ind) Mouse Model of AD | Mouse | Improved spatial and working memory; increased the sAPPα/Aβ1-42 ratio. researchgate.netnih.gov | 5-HT3 receptor antagonism, α7nAChR agonism, and direct binding to APP. nih.gov |
| Amyloid-Beta (Aβ)-Induced Pathology | Rat | Reversed cognitive deficits; diminished levels of pro-inflammatory factors (TNF-α, iNOS); reduced apoptotic responses. researchgate.netresearchgate.net | 5-HT3 receptor-dependent and independent pathways. researchgate.net |
Neuroprotection in Models of Excitotoxicity and Ischemia (e.g., glutamate-induced, stroke models)
This compound has demonstrated significant neuroprotective effects in preclinical models of excitotoxicity and ischemia. In a model of glutamate-induced excitotoxicity in isolated pig retinal ganglion cells (RGCs), tropisetron pretreatment was shown to significantly increase cell survival. medchemexpress.comnih.gov This neuroprotective effect is mediated by the activation of α7 nicotinic acetylcholine receptors (α7nAChRs), as it was blocked by the α7nAChR antagonist, MLA. nih.gov The mechanism underlying this protection involves the modulation of intracellular signaling cascades, specifically a significant decrease in the levels of p38 MAPK associated with excitotoxicity. medchemexpress.comnih.gov Furthermore, tropisetron was found to cause the internalization of NMDA receptor subunits, which could reduce the cells' vulnerability to glutamate-induced damage. nih.gov
In a murine model of embolic stroke, pretreatment with tropisetron was found to significantly improve neurological deficits. researchgate.net This was accompanied by a reduction in leukocyte transmigration into the brain, a decrease in TNF-α levels, and a smaller brain infarction size. researchgate.net These findings suggest that tropisetron's neuroprotective effects in stroke are, at least in part, due to its anti-inflammatory properties. The inhibition of the NF-κB signaling pathway has also been proposed as a mechanism for the neuroprotective benefits of tropisetron in cerebral ischemia/reperfusion scenarios. researchgate.net
The neuroprotective actions of tropisetron in these models highlight its potential as a therapeutic agent for conditions involving neuronal damage due to excessive glutamate stimulation or ischemic insults. The dual action of modulating excitotoxic pathways and suppressing inflammation makes it a promising candidate for further investigation in the context of stroke and other neurodegenerative disorders where these processes play a critical role. healthrising.orgresearchgate.net
Table 4: Neuroprotective Effects of this compound in Preclinical Models
| Model | Species | Key Findings | Putative Mechanism of Action |
|---|---|---|---|
| Glutamate-Induced Excitotoxicity | Pig Retinal Ganglion Cells | Increased cell survival; decreased p38 MAPK levels; caused internalization of NMDA receptor subunits. medchemexpress.comnih.gov | Activation of α7nAChRs. nih.gov |
| Embolic Stroke | Mouse | Improved neurological deficits; reduced leukocyte transmigration, TNF-α levels, and brain infarction size. researchgate.net | Anti-inflammatory properties; potential inhibition of NF-κB signaling. researchgate.netresearchgate.net |
Epilepsy Models (e.g., temporal lobe epilepsy)
Preclinical studies have indicated that this compound possesses anti-epileptic properties, particularly in models of temporal lobe epilepsy (TLE). In a rat model of TLE, tropisetron treatment was found to significantly reduce spontaneous recurrent seizures and improve cognitive function. nih.gov The compound also demonstrated neuroprotective effects by alleviating hippocampal sclerosis, a common pathological feature of TLE. nih.gov The mechanism underlying these beneficial effects appears to be linked to the activation of α7 nicotinic acetylcholine receptors (α7nAChRs). nih.gov The anti-epileptic effects of tropisetron were counteracted by an α7nAChR antagonist, confirming the involvement of this receptor. nih.gov
Furthermore, tropisetron's influence on neurotransmitter systems and neuroinflammation contributes to its anti-seizure activity. In the TLE rat model, tropisetron was shown to lower glutamate levels in the hippocampus without affecting GABA levels, thereby helping to restore the balance between excitatory and inhibitory neurotransmission. nih.gov The drug also increased acetylcholine levels and the expression of α7nAChRs in the hippocampus. nih.gov Additionally, tropisetron suppressed neuroinflammatory responses in the epileptic brain. nih.gov
In other seizure models, such as the pentylenetetrazol (PTZ)-induced seizure model in mice, 5-HT3 receptor antagonists, including tropisetron, have shown anticonvulsant properties. thieme-connect.com Tropisetron displayed a dose-dependent effect on the seizure threshold and led to a reduction in hippocampal TNF-α levels, indicating its anti-inflammatory potential in the context of seizures. thieme-connect.com The anticonvulsant effect of tropisetron in this model was also found to be mediated by the inhibition of NMDA receptors. thieme-connect.com
Table 5: Effects of this compound in Preclinical Epilepsy Models
| Model | Species | Key Findings | Putative Mechanism of Action |
|---|---|---|---|
| Temporal Lobe Epilepsy (TLE) | Rat | Reduced spontaneous recurrent seizures; improved cognitive function; alleviated hippocampal sclerosis; lowered glutamate levels; suppressed neuroinflammation. nih.gov | Activation of α7nAChRs. nih.gov |
| Pentylenetetrazol (PTZ)-Induced Seizures | Mouse | Exhibited anticonvulsant properties; reduced hippocampal TNF-α levels. thieme-connect.com | Inhibition of NMDA receptors; anti-inflammatory effects. thieme-connect.com |
Autoimmune Models (e.g., experimental autoimmune encephalomyelitis)
This compound has demonstrated significant immunomodulatory functions in preclinical models of autoimmune diseases, particularly in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. In EAE-induced mice, treatment with tropisetron markedly suppressed the clinical symptoms of the disease. researchgate.netnih.gov This was accompanied by a reduction in leukocyte infiltration and demyelination in the spinal cord. researchgate.netnih.gov These findings suggest that tropisetron can mitigate the key pathological processes of EAE.
The immunoregulatory effects of tropisetron in the EAE model appear to be mediated through both 5-HT3 receptor-dependent and independent pathways. researchgate.netnih.gov In vivo treatment with tropisetron greatly reduced the in vitro proliferation of mononuclear cells from the spleens of EAE-induced mice when stimulated with myelin oligodendrocyte glycoprotein (B1211001) (MOG35-55). nih.gov Furthermore, tropisetron therapy led to a significant reduction in the production of pro-inflammatory cytokines such as IL-2, IL-6, and IL-17 by splenocytes. nih.gov
The beneficial effects of tropisetron in the EAE model were also observed with another 5-HT3 receptor antagonist, granisetron, which also suppressed clinical symptoms and reduced inflammation and demyelination. nih.gov Interestingly, the concurrent administration of tropisetron with a 5-HT3 receptor agonist did not significantly alter the histological damage in the spinal cord, suggesting a complex interplay of receptor-mediated and independent effects. nih.gov These findings highlight the potential of tropisetron as a therapeutic agent for multiple sclerosis and other autoimmune and inflammatory diseases of the central nervous system. researchgate.netnih.gov
Table 6: Effects of this compound in a Preclinical Autoimmune Model
| Model | Species | Key Findings | Putative Mechanism of Action |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Markedly suppressed clinical symptoms; reduced leukocyte infiltration and demyelination in the spinal cord; reduced proliferation of mononuclear cells; decreased production of IL-2, IL-6, and IL-17. researchgate.netnih.gov | Immunomodulatory functions, likely mediated by both 5-HT3 receptor-dependent and independent pathways. researchgate.netnih.gov |
Central Nervous System Function (e.g., cognitive deficits, sensory gating, drug seeking behavior)
This compound has shown significant effects on various aspects of central nervous system function in preclinical studies, including cognitive performance, sensory gating, and drug-seeking behavior. In animal models of cognitive deficits, such as those induced by phencyclidine (PCP) or in aged animals, tropisetron has been shown to improve learning and memory. researchgate.netnih.gov For example, it enhanced performance in the novel object recognition task in both young and aged rats. researchgate.net These pro-cognitive effects are primarily attributed to its partial agonist activity at α7 nicotinic acetylcholine receptors (α7nAChRs), as the improvements in memory can be attenuated by an α7nAChR antagonist. nih.gov In a rat model of Alzheimer's disease, tropisetron was found to reverse cognitive deficits, an effect linked to both 5-HT3 receptor-dependent and independent pathways. medchemexpress.com
Tropisetron has also been investigated for its effects on sensory gating, a process of filtering out redundant sensory information that is often deficient in conditions like schizophrenia. In animal models, tropisetron has been shown to improve sensory gating deficits. nih.gov This effect also appears to be mediated by α7nAChRs. nih.gov
Regarding drug-seeking behavior, preclinical studies have explored the impact of tropisetron on cocaine seeking. In a rat model, systemic administration of tropisetron was examined for its effect on compulsive cocaine seeking in footshock-resistant rats. researchgate.net While the specific outcomes of this particular experiment were not fully detailed in the provided search results, other research has indicated that co-infusion of tropisetron can block the self-infusion of cocaine in the ventral tegmental area, a key region in the brain's reward circuit. researchgate.net This suggests that tropisetron may have a role in modulating the reinforcing effects of drugs of abuse.
Table 7: Effects of this compound on Central Nervous System Function in Preclinical Models
| CNS Function | Model | Species | Key Findings | Putative Mechanism of Action |
|---|---|---|---|---|
| Cognitive Deficits | Phencyclidine (PCP)-induced deficits, Aged animals, Alzheimer's disease model | Rat, Mouse | Improved learning and memory; enhanced performance in novel object recognition task; reversed cognitive deficits. medchemexpress.comresearchgate.netnih.gov | Primarily α7nAChR agonism; also involves 5-HT3 receptor antagonism. medchemexpress.comnih.gov |
| Sensory Gating | Animal models of schizophrenia | Mouse | Improved sensory gating deficits. nih.gov | α7nAChR agonism. nih.gov |
| Drug Seeking Behavior | Compulsive cocaine seeking, Cocaine self-infusion | Rat | Blocked self-infusion of cocaine in the ventral tegmental area. researchgate.net | Modulation of the brain's reward circuitry. researchgate.net |
Antineoplastic Effects in Murine Cancer Models
Preclinical studies have demonstrated the potential antineoplastic effects of this compound in murine models of cancer. In a mouse model of lung cancer using Lewis lung carcinoma cells, tropisetron administration was associated with a significant reduction in tumor size. nih.govresearchgate.net This anti-tumor effect was accompanied by modulation of inflammatory and proliferative markers. nih.gov Specifically, tropisetron-treated mice exhibited lower levels of interleukin-4 (IL-4) and the proliferation marker Ki-67, alongside increased levels of interferon-gamma (IFN-γ) and the cell adhesion molecule E-cadherin. nih.govresearchgate.net Furthermore, an increase in necrotic cells within the tumors was observed in the tropisetron-treated groups. nih.gov
In addition to lung cancer models, the pro-apoptotic effects of tropisetron have been observed in an ovarian cancer cell line. researchgate.net In this in vitro model, tropisetron decreased the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl2 ratio, along with increased caspase-3 enzyme activity, suggests that tropisetron can induce apoptosis in these cancer cells. researchgate.net Studies in a mouse model of colitis-associated cancer also indicated that tropisetron treatment could alleviate tumor progression. researchgate.netprobiologists.com
Table 1: Effects of Tropisetron in Murine Cancer Models
| Cancer Model | Key Findings | Reference |
|---|---|---|
| Lewis Lung Carcinoma | Reduced tumor size, decreased IL-4 and Ki-67, increased IFN-γ and E-cadherin, increased tumor necrosis. | nih.govresearchgate.net |
| Ovarian Cancer Cell Line | Decreased Bcl-2 expression, increased Bax expression, increased caspase-3 activity. | researchgate.net |
| Colitis-Associated Cancer | Alleviated tumor progression. | researchgate.netprobiologists.com |
Modulating Glial Cell Function in Research Models
The modulatory effects of this compound on glial cells have been investigated in various research paradigms, suggesting a role in neuroinflammation and neuroprotection. While direct studies on glial cell function are part of a broader investigation into its mechanisms, the anti-inflammatory properties of tropisetron observed in neurological models point towards an influence on glial activity. For instance, in a rat model of amyloid-beta-induced neuroinflammation, a key feature of Alzheimer's disease, tropisetron treatment significantly reduced the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in the hippocampus. nih.gov This suggests a dampening effect on the inflammatory response, which is largely mediated by glial cells like microglia and astrocytes.
Furthermore, tropisetron has been shown to suppress neuroinflammatory responses in a rat model of temporal lobe epilepsy by reducing neuroinflammation. nih.gov In a rat model of neuropathic pain, tropisetron alleviated pain and decreased levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the spinal cord, an effect linked to the activation of α7 nicotinic acetylcholine receptors (α7nAChR). nih.gov These findings collectively suggest that tropisetron can modulate glial cell function to produce anti-inflammatory effects in the central nervous system.
Mechanisms of Action Elucidation in Preclinical Paradigms
Role of Specific Receptors (5-HT3, α7 nAChR) in Observed Effects
The pharmacodynamic effects of this compound are primarily attributed to its interaction with two specific receptor types: the 5-hydroxytryptamine type 3 (5-HT3) receptor and the α7 nicotinic acetylcholine receptor (α7nAChR). wikipedia.orgtandfonline.com Tropisetron is a potent and selective antagonist of the 5-HT3 receptor. medchemexpress.compatsnap.com This antagonism is the principal mechanism behind its well-established antiemetic effects, as 5-HT3 receptors are located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain. patsnap.com Blockade of these receptors prevents the initiation of the vomiting reflex induced by stimuli such as chemotherapy. patsnap.com
In addition to its 5-HT3 receptor antagonism, tropisetron acts as a partial agonist at the α7nAChR. wikipedia.orgtandfonline.commedchemexpress.com This interaction is believed to mediate many of its other observed preclinical effects, including its anti-inflammatory and potential cognitive-enhancing properties. nih.govresearchgate.net For example, the suppression of TNF-α-mediated inflammatory responses in human keratinocytes by tropisetron was found to be mediated through α7nAChR, not 5-HT3 receptors. nih.gov Similarly, in a mouse model of Alzheimer's disease, the cognitive improvements and favorable changes in the sAPPα/Aβ ratio were linked to its activity at both 5-HT3 and α7nAChR, as well as a direct interaction with the amyloid precursor protein (APP). nih.gov The neuroprotective effects of tropisetron against amyloid-beta-induced toxicity in rats have been shown to involve both 5-HT3 receptor-dependent and -independent pathways. nih.gov
Pharmacodynamic Biomarker Analysis in Animal Studies
Pharmacodynamic biomarker analysis in animal studies has been crucial in elucidating the mechanisms underlying the effects of this compound. In murine cancer models, key biomarkers have been identified that correlate with the antineoplastic activity of tropisetron. As mentioned previously, treatment with tropisetron in a lung cancer model led to a significant decrease in the inflammatory cytokine IL-4 and the cell proliferation marker Ki-67. nih.gov Conversely, levels of the anti-tumor cytokine IFN-γ and the cell adhesion protein E-cadherin were increased. nih.gov In an ovarian cancer cell line, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, along with caspase-3 activity, served as biomarkers for tropisetron-induced apoptosis. researchgate.net
In models of neurological disorders, biomarkers of inflammation and neuronal function have been assessed. In a rat model of Alzheimer's disease, tropisetron treatment reduced hippocampal levels of inflammatory markers including TNF-α, COX-2, iNOS, and NF-κB. nih.gov Apoptotic markers such as active caspase-3 and cytochrome c release were also diminished. nih.gov In a rat model of neuropathic pain, tropisetron treatment was shown to decrease the phosphorylation of p38 mitogen-activated protein kinase (p38MAPK) and cAMP-response element binding protein (CREB) in the spinal cord, indicating an inhibition of key signaling pathways involved in pain and inflammation. nih.gov
Table 2: Pharmacodynamic Biomarkers Modulated by Tropisetron in Animal Studies
| Study Type | Biomarker | Effect | Reference |
|---|---|---|---|
| Murine Lung Cancer | IL-4, Ki-67 | Decreased | nih.gov |
| IFN-γ, E-cadherin | Increased | nih.gov | |
| Ovarian Cancer Cell Line | Bax/Bcl-2 ratio, Caspase-3 | Increased | researchgate.net |
| Rat Alzheimer's Model | TNF-α, COX-2, iNOS, NF-κB | Decreased | nih.gov |
| Active caspase-3, Cytochrome c | Decreased | nih.gov | |
| Rat Neuropathic Pain | p-p38MAPK, p-CREB | Decreased | nih.gov |
Preclinical Drug-Drug Interaction Mechanisms
Effects on Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4)
Preclinical and clinical pharmacokinetic studies have established that this compound is metabolized by the cytochrome P450 (CYP) enzyme system in the liver. The primary enzymes involved in its metabolism are CYP2D6 and, to a lesser extent, CYP3A4. patsnap.compharmgkb.org The metabolism of tropisetron primarily involves hydroxylation, followed by conjugation reactions. pharmgkb.org
The significant role of CYP2D6 in the metabolism of tropisetron means that there is a potential for drug-drug interactions with substances that are also metabolized by, or that inhibit or induce, this enzyme. For instance, co-administration with potent inhibitors of CYP2D6 could theoretically lead to increased plasma concentrations of tropisetron. Conversely, co-administration with inducers of CYP2D6 could decrease its plasma levels and potentially reduce its efficacy. patsnap.com While over 90% of tropisetron metabolism is attributed to CYP2D6, CYP3A4 also plays a minor role. researchgate.net Human liver microsome studies have suggested that CYP3A4 may be involved in the formation of N-demethyltropisetron and other minor metabolites. pharmgkb.org Therefore, interactions with strong inhibitors or inducers of CYP3A4 are also a theoretical possibility. patsnap.com
Receptor-Level Synergism or Antagonism with Other Pharmacological Agents
Preclinical studies have elucidated that this compound's interactions are not limited to the serotonergic system. Its dual receptor activity forms the basis for several synergistic and antagonistic effects observed with other drugs.
Synergistic Interactions:
A notable area of synergism is observed with agents targeting the neurokinin-1 (NK1) receptor. In vivo studies in the least shrew have demonstrated that the concurrent administration of tropisetron and an NK1 receptor antagonist, such as CP-99,994, results in a synergistic antiemetic effect. researchgate.net This suggests a cross-talk between the 5-HT3 and NK1 receptor pathways in mediating emesis, where blocking both receptors simultaneously produces a greater effect than the sum of their individual actions. researchgate.net
Furthermore, preclinical evidence points towards a synergistic anticonvulsant effect when tropisetron is co-administered with N-methyl-D-aspartate (NMDA) receptor antagonists. thieme-connect.com Studies have shown that subeffective doses of NMDA receptor antagonists like ketamine and MK-801 can augment the anticonvulsant properties of tropisetron. thieme-connect.com This suggests a potential interplay between the 5-HT3 and NMDA receptor systems in modulating seizure susceptibility. thieme-connect.com
Antagonistic Interactions:
Tropisetron's primary mechanism involves the competitive antagonism of serotonin at the 5-HT3 receptor. pharmgkb.orgpatsnap.comdrugbank.com This action prevents the binding of serotonin released by enterochromaffin cells, thereby blocking the initiation of the emetic reflex. pharmgkb.orgmedsafe.govt.nz Consequently, tropisetron antagonizes the effects of 5-HT3 receptor agonists. For instance, the emetic effects induced by 2-methyl-5-HT, a 5-HT3 receptor agonist, are attenuated by pretreatment with tropisetron. researchgate.net
In the context of its α7-nAChR activity, tropisetron acts as a partial agonist. selleckchem.comtandfonline.comnih.gov This interaction is significant as it has been shown to be neuroprotective against glutamate-induced excitotoxicity. selleckchem.com While not a direct antagonism in the classical sense, this agonistic action at α7-nAChRs can functionally oppose the neurotoxic cascade initiated by agents like glutamate.
Interactions with Other Receptor Systems:
Dopaminergic System: Preclinical studies in rats have indicated that tropisetron can prevent stress-induced dopamine (B1211576) release in the nucleus accumbens and prefrontal cortex. nih.gov This suggests that 5-HT3 receptors, which tropisetron antagonizes, mediate the stress-dependent activation of dopaminergic neurotransmission. nih.gov
GABAergic System: The activation of 5-HT2A receptors, which can be influenced by serotonin levels modulated by drugs like SSRIs, can lead to an increase in serotonin in GABA neurons. nih.gov While not a direct interaction of tropisetron, this highlights the intricate network of receptor systems.
Cholinergic System: Besides its well-documented effect on α7-nAChRs, tropisetron has been shown to sensitize human α7-nicotinic receptors to low concentrations of acetylcholine, suggesting a potential co-agonist or modulatory role. wikipedia.org
The following table summarizes the key receptor-level interactions of this compound with other pharmacological agents based on preclinical findings.
| Interacting Agent Class | Specific Agent(s) | Receptor(s) Involved | Type of Interaction | Observed Preclinical Effect |
| NK1 Receptor Antagonists | CP-99,994 | 5-HT3, NK1 | Synergism | Enhanced antiemetic effect researchgate.net |
| NMDA Receptor Antagonists | Ketamine, MK-801 | 5-HT3, NMDA | Synergism | Augmented anticonvulsant effect thieme-connect.com |
| 5-HT3 Receptor Agonists | 2-methyl-5-HT | 5-HT3 | Antagonism | Attenuation of emesis researchgate.net |
| Glutamate | α7-nAChR | Functional Antagonism | Neuroprotection against excitotoxicity selleckchem.com | |
| Dopamine Precursors/Releasers (in stress models) | 5-HT3, Dopamine Receptors | Antagonism (of stress effect) | Prevention of stress-induced dopamine release nih.gov |
Synthetic Methodologies and Chemical Derivatization for Research Applications
Research-Scale Synthesis of Tropisetron (B1223216) Hydrochloride for Experimental Use
For experimental and research applications, tropisetron hydrochloride is typically synthesized through the esterification of indole-3-carboxylic acid with tropine (B42219) (specifically, endo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol). newdrugapprovals.orgnih.gov Several synthetic routes have been established to achieve this transformation on a laboratory scale.
One common pathway involves the initial activation of indole-3-carboxylic acid. This can be achieved by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride to form the intermediate, indole-3-carbonyl chloride. newdrugapprovals.orggoogle.com This reactive acyl chloride is then condensed with tropine. The condensation reaction can be facilitated by a base, such as sodium carbonate or by forming a sodium or lithium alkoxide of tropine using reagents like sodium hydroxide (B78521) or n-butyllithium. newdrugapprovals.orggoogle.com The resulting tropisetron base is subsequently treated with hydrochloric acid to yield this compound. google.com
An alternative approach involves the direct esterification of indole-3-carboxylic acid and tropine without the isolation of the acyl chloride intermediate. google.comgoogle.com This method can be catalyzed by aromatic organic sulfonic acid compounds in an inert solvent. google.comgoogle.com Following the esterification, the tropisetron base is extracted and purified through a series of acidification and alkali adjustment steps before being crystallized as the hydrochloride salt from a solvent like ethanol (B145695). google.com
The choice of synthetic route for research purposes often balances factors such as reagent availability, reaction simplicity, and desired purity of the final compound.
Synthesis of Radiolabeled Tropisetron for Receptor Mapping and In Vitro / In Vivo Pharmacological Studies
Radiolabeled ligands are indispensable tools for receptor mapping, quantifying receptor density, and studying ligand-receptor kinetics in both in vitro and in vivo settings. pharmaron.com For tropisetron, radiolabeling allows for precise tracking and quantification in techniques such as radioligand binding assays and autoradiography.
Tritiated tropisetron, specifically [³H]tropisetron, has been utilized in research to characterize the binding sites of the 5-HT₃ receptor. kcl.ac.ukkcl.ac.uk These studies often involve competitive binding assays where the radiolabeled tropisetron competes with non-labeled compounds, allowing for the determination of binding affinities (Ki) of various ligands at the receptor. kcl.ac.uk
While specific synthesis details for radiolabeled tropisetron are not extensively published in mainstream literature, the methods are analogous to those used for other receptor ligands. For PET (Positron Emission Tomography) imaging, which requires positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), specific precursors are required. For instance, the synthesis of related setron PET probes has been achieved via N-alkylation using [¹¹C]CH₃I (methyl iodide) or through nucleophilic [¹⁸F]-fluorination of a suitable precursor. researchgate.net These techniques allow for the non-invasive imaging and study of receptor distribution and pharmacology in living subjects. researchgate.netmdpi.com The development of such radiotracers is critical for understanding the role of target receptors, like the 5-HT₃ and α7 nicotinic acetylcholine (B1216132) receptors, in various physiological and pathological processes. mdpi.comsnmjournals.org
Development of Tropisetron Derivatives as Research Probes and Tool Compounds
The systematic chemical modification of the tropisetron molecule to create derivatives is a key strategy in medicinal chemistry for developing research probes and tool compounds. researchgate.net These derivatives help to elucidate the structure-activity relationships (SAR), defining which parts of the molecule are essential for binding to its receptor and for its biological activity. kcl.ac.ukresearchgate.net
Research has explored the synthesis of tropisetron analogues to probe its binding orientation within the 5-HT₃ receptor. researchgate.net Studies involving the synthesis and characterization of various derivatives have shown that the tropisetron scaffold has different tolerances to substitution at different positions. researchgate.net Key findings from such derivatization studies include:
Indole (B1671886) Ring Modifications : The indole portion of tropisetron is relatively tolerant to substitutions at the C-5, C-6, and C-7 positions. Modifications at these sites resulted in only moderate reductions in binding affinity for the 5-HT₃ receptor. researchgate.net
Tropane (B1204802) Moiety Modifications : In contrast, the bicyclic amine (tropane) part of the molecule is less tolerant to modification. For example, adding a benzyl (B1604629) group to the N-8 nitrogen of the tropane ring was poorly tolerated, leading to a significant decrease in binding affinity. researchgate.net
This differential tolerance to substitution provides valuable clues about how tropisetron docks into its binding pocket and which chemical interactions are most critical for high-affinity binding. This information is not only fundamental for understanding tropisetron's mechanism of action but also for designing new ligands with potentially improved selectivity or different pharmacological profiles. researchgate.netacs.org
| Compound | Modification | Binding Affinity (Ki, nM) | Fold Change vs. Tropisetron |
|---|---|---|---|
| Tropisetron | - | 0.32 | - |
| 5-Chloro-tropisetron | Cl at C-5 of indole | 1.4 | 4.4 |
| 6-Chloro-tropisetron | Cl at C-6 of indole | 81 | 253 |
| 7-Chloro-tropisetron | Cl at C-7 of indole | 1.3 | 4.1 |
| N-Benzyl-tropisetron | Benzyl group at N-8 of tropane | 3600 | 11250 |
Optimization of Synthetic Pathways for Research Purity and Yield
Optimizing synthetic pathways is essential for producing this compound with high purity and yield, which is critical for reliable experimental results. researchgate.netacs.org Research and patent literature describe several improvements over early synthetic methods.
Subsequent optimization efforts have focused on improving safety, cost-effectiveness, yield, and purity. Key improvements include:
Avoidance of Hazardous Reagents : One major improvement was the replacement of n-butyllithium with safer and less expensive bases like sodium hydroxide to form the tropine alkoxide. google.com This change significantly enhances the safety profile of the synthesis without compromising the reaction. google.com
Improved Catalysis : The development of direct esterification methods using aromatic organic sulfonic acid catalysts (e.g., p-toluenesulfonic acid) represents a significant process optimization. google.comgoogle.com This approach simplifies the procedure by combining the activation and condensation steps, avoiding the need to isolate the reactive acyl chloride intermediate. google.com
Enhanced Purification : Refining the final purification steps, such as crystallization conditions, has led to the consistent production of this compound with very high purity (>99.5%). google.comgoogle.com For example, controlled crystallization from ethanol at specific pH values and temperatures allows for the isolation of a high-purity product. newdrugapprovals.orggoogle.com
These optimizations have resulted in synthetic routes that are not only safer and more efficient but also provide high yields (often exceeding 70-80%) and exceptional purity, meeting the stringent requirements for pharmacological research. google.comgoogle.com
| Method | Key Reagents/Catalysts | Reported Yield | Reported Purity | Key Advantages |
|---|---|---|---|---|
| Improved Acyl Chloride Method google.com | Indole-3-carboxylic acid, Thionyl chloride, α-tropine, Sodium hydroxide | > 82.3% | > 99.5% | Avoids hazardous n-butyllithium, high yield and purity. google.com |
| Direct Esterification Method google.comgoogle.com | Indole-3-carboxylic acid, α-tropine, Aromatic organic sulfonic acid catalyst (e.g., p-toluenesulfonic acid) | 69-73% | > 99.7% | Simpler process, avoids isolation of intermediate, minimal pollution. google.comgoogle.com |
| Early n-BuLi Method newdrugapprovals.orggoogle.com | Indole-3-carbonyl chloride, α-tropine, n-Butyllithium | 20-53% | Not always specified | Baseline method, often lower yield and uses hazardous reagent. newdrugapprovals.orggoogle.com |
Advanced Analytical Techniques in Tropisetron Hydrochloride Research
Chromatographic Methods for Quantification in Research Samples
Chromatography, a powerful separation science, is fundamental to the analysis of Tropisetron (B1223216) hydrochloride in various research samples. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most prominently used techniques, each offering distinct advantages in research settings.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Biological Matrices
HPLC stands as a primary tool for the quantitative analysis of Tropisetron hydrochloride in complex biological matrices such as plasma and tissue homogenates from animal studies. The development and validation of robust HPLC methods are critical for obtaining reliable pharmacokinetic and metabolic data.
Researchers have developed various HPLC methods coupled with UV detection for the determination of tropisetron in human plasma. nih.gov One such method utilizes a BDS-C(8) reversed-phase column with a mobile phase consisting of a mixture of ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 4.3) and acetonitrile (B52724) (80:20, v/v). nih.gov Detection is typically carried out at a wavelength of 285 nm, where tropisetron exhibits significant absorbance. nih.govresearchgate.net This method has demonstrated a low limit of quantification (LOQ), often around 1 ng/mL, making it suitable for bioequivalence studies. nih.gov The use of an internal standard, such as ondansetron (B39145) hydrochloride, is common practice to ensure accuracy and precision. nih.gov
Another established HPLC method for determining tropisetron in the presence of its acid-induced degradation products employs an RP Nucleosil C18 column. researchgate.net The mobile phase for this application is a mixture of methanol (B129727), water, acetonitrile, and triethylamine (B128534) (65:20:15:0.2, v/v/v/v), with UV detection at 285 nm. researchgate.net For simultaneous quantification of tropisetron and other 5-HT3 antagonists like ondansetron, a liquid-liquid extraction with dichloromethane (B109758) followed by reversed-phase HPLC with UV detection has been successfully applied. researchgate.net Such methods can achieve LOQs as low as 1.25 ng/mL for tropisetron. researchgate.net
The validation of these HPLC methods is a rigorous process, ensuring linearity, accuracy, precision, and selectivity. Linearity is typically established over a concentration range relevant to the expected in vivo concentrations. researchgate.net For instance, a validated method might show linearity in the range of 40-240 µg/mL. researchgate.net
Table 1: Examples of HPLC Methods for this compound Quantification in Biological Matrices
| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 researchgate.net |
|---|---|---|---|
| Matrix | Human Plasma | - | Human Plasma |
| Column | BDS-C(8) reversed-phase | RP Nucleosil C18 | Reversed-phase |
| Mobile Phase | Ammonium acetate (100 mM, pH 4.3) : Acetonitrile (80:20, v/v) | Methanol : Water : Acetonitrile : Triethylamine (65:20:15:0.2, v/v/v/v) | Dichloromethane extraction |
| Detection | UV at 285 nm | UV at 285 nm | UV detection |
| Internal Standard | Ondansetron hydrochloride | - | - |
| Lower Limit of Quantification (LOQ) | 1 ng/mL | - | 1.25 ng/mL |
Thin-Layer Chromatography (TLC) for Purity Assessment and Degradation Product Analysis in Research Samples
Thin-layer chromatography (TLC) serves as a valuable and cost-effective technique for the purity assessment of this compound and the analysis of its degradation products in research samples. researchgate.net Its simplicity and ability to analyze multiple samples simultaneously make it a useful screening tool.
For purity assessment, a common TLC system involves using silica (B1680970) gel 60 F254 aluminum sheets as the stationary phase and a mobile phase of methanol and glacial acetic acid (22:3, v/v). researchgate.net After separation, the spots can be visualized under UV light and by using a potassium permanganate (B83412) (KMnO4) stain. lgcstandards.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification. For this compound, an Rf of 0.40 has been reported under specific conditions (SiO2; Dichloromethane : Methanol : Ammonium Hydroxide (B78521) = 8 : 2 : 0.3). lgcstandards.com
TLC is particularly useful in stability-indicating assays to separate the intact drug from its degradation products. researchgate.net For instance, after subjecting this compound to acid-induced degradation, TLC can effectively separate the parent compound from the resulting degradants. researchgate.net The separated spots can then be quantified using a densitometer, which measures the absorbance of the spot at a specific wavelength, typically 285 nm for tropisetron. researchgate.net This allows for the determination of the extent of degradation.
Table 2: TLC Systems for this compound Analysis
| Application | Stationary Phase | Mobile Phase | Visualization | Reported Rf |
|---|---|---|---|---|
| Purity Assessment lgcstandards.com | SiO2 | Dichloromethane : Methanol : Ammonium Hydroxide (8:2:0.3) | UV and KMnO4 | 0.40 |
| Degradation Product Analysis researchgate.net | Silica gel 60 F254 | Methanol : Glacial Acetic Acid (22:3, v/v) | Densitometric measurement at 285 nm | - |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an indispensable tool in this compound research, providing unparalleled sensitivity and specificity for both qualitative and quantitative analyses. Its applications range from identifying metabolites in preclinical studies to precisely quantifying the drug in complex biological samples.
Metabolite Identification and Characterization in Preclinical Metabolism Studies
Understanding the metabolic fate of this compound is crucial in preclinical research. The metabolism of tropisetron primarily involves hydroxylation at the 5, 6, or 7 positions of its indole (B1671886) ring, followed by conjugation reactions to form glucuronide or sulphate metabolites. drugbank.com These metabolites are then excreted in the urine and feces. drugbank.com Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone technique for identifying and structurally characterizing these metabolites. museonaturalistico.it
In preclinical metabolism studies, samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine from animal models) experiments are analyzed. LC-MS allows for the separation of the parent drug from its various metabolites. The mass spectrometer then provides the mass-to-charge ratio (m/z) of each compound, which is a key piece of information for identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the metabolites.
Tandem mass spectrometry (MS/MS) is a powerful extension of this technique. museonaturalistico.it In an MS/MS experiment, a specific metabolite ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides detailed structural information, helping to pinpoint the site of metabolic modification, such as the position of hydroxylation on the indole ring.
Quantitative Analysis of this compound in Complex Research Matrices
For the quantitative analysis of this compound in complex research matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. wjpmr.comnih.gov This technique offers superior sensitivity and selectivity compared to HPLC with UV detection, allowing for the measurement of very low concentrations of the drug.
The development of an LC-MS/MS method involves optimizing the chromatographic separation and the mass spectrometric detection parameters. The high selectivity of MS/MS is achieved through selected reaction monitoring (SRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This process minimizes interference from other components in the matrix, leading to highly accurate and precise results. The use of isotopically labeled internal standards is a common practice to correct for any variations in sample preparation and instrument response. nih.gov
Spectroscopic Characterization for Research-Grade Compound and Derivatives
Spectroscopic techniques are essential for the fundamental characterization of research-grade this compound and its derivatives. These methods provide critical information about the compound's structure, purity, and identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complete chemical structure of this compound. lgcstandards.com By analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra, researchers can confirm the connectivity of all atoms within the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. researchgate.net The IR spectrum shows absorption bands corresponding to specific vibrational modes of the chemical bonds, such as C=O (carbonyl), N-H (amine), and aromatic C-H bonds. This information is valuable for confirming the identity of the compound and for studying interactions with other molecules.
Mass Spectrometry (MS) is also used for the basic characterization of the compound, confirming its molecular weight. lgcstandards.com Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula (C₁₇H₂₁ClN₂O₂) to verify the purity of the compound. lgcstandards.com
Table 3: Compound Names Mentioned in the Article | Compound Name | | :--- | | this compound | | Ondansetron hydrochloride | | Methanol | | Acetonitrile | | Ammonium acetate | | Triethylamine | | Dichloromethane | | Glacial acetic acid | | Potassium permanganate | | Carbon | | Hydrogen | | Nitrogen | | Tropisetron | | Ondansetron | | Granisetron (B54018) | | Dexamethasone sodium phosphate (B84403) | | Azasetron hydrochloride | | Haloperidol | | Serdexmethylphenidate | | Dexmethylphenidate | | Metformin | | Gliclazide | | Rabeprazole | | Metoclopramide Hydrochloride | | Olmesartan medoxomil | | Hydrochlorothiazide | | Verapamil hydrochloride | | Palonosetron hydrochloride | | Tramadol hydrochloride | | Pantoprazole sodium | | Alpha-tropine | | Tropine (B42219) | | Indole-3-carboxylic acid | | 8-Azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate | | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-hydroxy-1H-indole-3-carboxylate | | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 5-hydroxy-1H-indole-3-carboxylate | | Bepridil | | Betaxolol | | Bicisate | | Bioallethrin | | Bismuth subgallate | | Bisoprolol | | Bisoxatin | | 1,2-Benzodiazepine | | Abacavir | | Acebutolol | | Aceclofenac | | Acemetacin | | Acenocoumarol | | Mexiletine | | Tecomine | | dl-Methylephedrine hydrochloride | | (+)-N-Methylpseudoephedrine | | 5-Methylthio-D-ribose | | Fructose | | Mannose | | α-hydroxybutyrate | | 1,5-anhydroglucitol | | Dolasetron | | Palonosetron | | Serotonin (B10506) | | Alpha tropinol | | Banana powder | | Cassia tora powder | | Croscarmellose sodium | | Crospovidone | | Sodium starch glycolate (B3277807) | | Ethyl cellulose (B213188) | | Sodium alginate | | HPMC K15M | | Sodium dihydrogen phosphate monohydrate | | Sodium hydroxide | | Hydrochloric acid | | Hydrogen peroxide | | Trifluoroacetic acid | | 2-propanol | | Sodium dihydrogen phosphate | | Triethylamine | | Sodium hexanesulfonate | | Phosphoric acid | | Ortho-phosphoric acid | | Sodium | | Ce | | NaOH | | Phenolphthalein | | Glass-calomel | | tert. -butylmethyl ether | | Granisetron | | Glucuronide | | Sulphate | | Dexamethasone | | Azasetron | | Lipoflex | | K3EDTA | | Methyl tert-butyl ether | | Formic acid | | Ammonium formate (B1220265) | | Potassium dihydrogen phosphate | | Sodium chloride | | Methanol | | Chloroform | | Water | | Dichloromethane | | Methanol | | Ammonium Hydroxide | | Methanol | | Glacial acetic acid | | Methanol | | Water | | Acetonitrile | | Triethylamine | | Ammonium acetate | | Acetonitrile | | Dichloromethane | | Methanol | | Chloroform | | Methanol | | Water | | Acetonitrile | | Trimethylamine | | Phosphate buffer | | Acetonitrile | | Methanol | | Chloroform | | Methanol | | Water | | Acetonitrile | | ortho-phosphoric acid | | Acetonitrile | | 50 mM KH2PO4 buffer | | triethylamine | | Acetonitrile | | 0.05 mol·L−1 potassium dihydrogen phosphate (pH 4.0) | | Acetonitrile | | 2-propanol | | 0.05% (w/V) trifluoroacetic acid | | Methanol | | Methanol | | 10 mM ammonium formate with 0.1 % formic acid in water and 0.1 % formic acid in acetonitrile | | 50 mm ammonium acetate-acetonitrile-methanol | | Methanol | | Sodium dihydrogen phosphate(contain 0.25% triethylamine and 0.01 mol·L-1 sodium hexanesulfonate, adjust the pH to 3.0 with phosphoric acid)-acetontrile | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | Methanol | | 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Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
The structural integrity of this compound is unequivocally confirmed through the synergistic use of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide a detailed fingerprint of the molecule, allowing for the identification of its key functional groups and the spatial arrangement of its atoms.
IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups present in the this compound molecule. The IR spectrum of this compound exhibits distinct peaks that correspond to specific molecular vibrations. For instance, a notable absorption band is observed around 3219 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring. newdrugapprovals.org Other significant peaks include those for aromatic C-H stretching (3103, 748 cm⁻¹), aliphatic C-H stretching (2966, 1428 cm⁻¹), the carbonyl (C=O) group of the ester at 1692 cm⁻¹, aromatic C=C stretching at 1580 and 1525 cm⁻¹, and C-N and C-O stretching vibrations at 1311, 1128 cm⁻¹ and 1033 cm⁻¹ respectively. newdrugapprovals.org The presence of these specific absorption bands provides strong evidence for the compound's molecular structure. researchgate.netwiley.com
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic chemical shifts (δ) that confirm the structure. newdrugapprovals.org Key signals include a singlet at δ 12.10 ppm corresponding to the NH proton of the indole ring, and a singlet at δ 10.81 ppm for the proton of the hydrochloride salt. newdrugapprovals.org Aromatic protons of the indole ring appear as a multiplet at δ 8.03 ppm and a doublet at δ 8.08 ppm. newdrugapprovals.org The proton of the C-H group adjacent to the ester is observed as a singlet at δ 5.14 ppm. newdrugapprovals.org The aliphatic protons of the tropane (B1204802) ring system are represented by signals at δ 3.88 ppm (singlet, 2H, -CH), δ 2.52 ppm (multiplet, 2H, CH₂), δ 2.32 ppm (doublet, 4H, CH₂), and δ 2.10 ppm (doublet, 2H, CH₂). newdrugapprovals.org A singlet at δ 2.68 ppm corresponds to the three protons of the methyl group (CH₃). newdrugapprovals.org Certificates of analysis for commercially available this compound often confirm that the ¹H NMR spectrum is consistent with the expected structure. medchemexpress.com
| Spectroscopic Data | Observed Values | Assignment |
| IR (KBr, cm⁻¹) | 3219 | N-H stretch (indole) |
| 3103, 748 | Aromatic C-H stretch | |
| 2966, 1428 | Aliphatic C-H stretch | |
| 1692 | C=O stretch (ester) | |
| 1580, 1525 | Aromatic C=C stretch | |
| 1311, 1128 | C-N stretch | |
| 1033 | C-O stretch | |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.10 (s, 1H) | Indole N-H |
| 10.81 (s, 1H) | HCl | |
| 8.08 (d, 1H) | Aromatic C-H | |
| 8.03 (m, 1H) | Aromatic C-H | |
| 5.14 (s, 1H) | -CH (ester adjacent) | |
| 3.88 (s, 2H) | -CH (tropane) | |
| 2.68 (s, 3H) | -CH₃ | |
| 2.52 (m, 2H) | -CH₂ (tropane) | |
| 2.32 (d, 4H) | -CH₂ (tropane) | |
| 2.10 (d, 2H) | -CH₂ (tropane) |
UV/Visible Spectrophotometry for Quantification and Purity Determination
UV/Visible spectrophotometry is a widely used, simple, and rapid technique for the quantitative analysis and purity assessment of this compound. mt.com This method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to its specific electronic structure.
The UV absorption spectrum of this compound in a suitable solvent, such as methanol or a phosphate buffer (pH 6.8), shows a characteristic maximum absorption wavelength (λmax) at approximately 284-285 nm. researchgate.netnih.govresearchgate.net This λmax is utilized for the quantitative determination of the drug. researchgate.net The relationship between the absorbance and the concentration of the analyte is governed by the Beer-Lambert law, which states that at a given wavelength, the absorbance of a solution is directly proportional to its concentration. mt.com
For quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method has been successfully applied for the determination of this compound in pharmaceutical formulations.
In addition to quantification, UV/Visible spectrophotometry can be used as an initial indicator of purity. The presence of impurities may cause a shift in the λmax or the appearance of additional peaks in the UV spectrum. High-performance liquid chromatography (HPLC) with UV detection is a more powerful technique for purity determination, where this compound and its potential impurities are separated on a chromatographic column and detected by their UV absorbance at 285 nm. nih.govavantorsciences.com Purity levels of ≥98.0% to 99.97% are often reported for this compound, as determined by HPLC analysis. medchemexpress.comavantorsciences.com
| Analytical Parameter | Value | Significance |
| λmax | 284-285 nm | Wavelength of maximum UV absorbance used for quantification. researchgate.netnih.govresearchgate.net |
| Purity (by HPLC) | ≥98.0% - 99.97% | Indicates the high degree of purity of the compound. medchemexpress.comavantorsciences.com |
Bioanalytical Method Development for Preclinical Samples
The development of robust and sensitive bioanalytical methods is essential for studying the pharmacokinetics and metabolism of this compound in preclinical animal models. These methods are designed to accurately and precisely measure the concentration of the drug in complex biological matrices such as plasma, urine, and tissue homogenates. ethernet.edu.et
High-performance liquid chromatography (HPLC) coupled with various detection techniques is the cornerstone of bioanalytical method development for this compound. A common approach involves HPLC with UV detection. nih.gov For instance, a method has been described for the determination of tropisetron in human plasma using a BDS-C8 reversed-phase column with a mobile phase consisting of ammonium acetate buffer and acetonitrile (80:20, v/v) and UV detection at 285 nm. nih.gov This method demonstrated a lower limit of quantification (LLOQ) of 1 ng/mL, showcasing its sensitivity. nih.gov
For even higher sensitivity and selectivity, especially when dealing with very low concentrations of the drug in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique. ethernet.edu.et LC-MS/MS offers superior specificity by separating the analyte chromatographically and then identifying it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
A typical bioanalytical method development and validation process for this compound in preclinical samples involves several key steps:
Sample Preparation: This is a critical step to remove interfering endogenous components from the biological matrix. rcaap.pt Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For example, LLE with dichloromethane has been used to extract tropisetron from human plasma. researchgate.net
Chromatographic Separation: An appropriate HPLC column and mobile phase are selected to achieve good separation of this compound from endogenous components and any potential metabolites.
Detection: UV or MS/MS detection is optimized for maximum sensitivity and selectivity for this compound.
Method Validation: The developed method is rigorously validated according to international guidelines to ensure its accuracy, precision, linearity, range, selectivity, and stability. This ensures that the data generated from preclinical studies are reliable.
A published HPLC-UV method for the simultaneous quantification of ondansetron and tropisetron in human plasma reported an LLOQ of 1.25 ng/mL for tropisetron. researchgate.net The intra- and inter-assay coefficients of variation were within acceptable limits, indicating good precision. researchgate.net Such validated methods are crucial for supporting preclinical pharmacokinetic and toxicokinetic studies of this compound.
| Bioanalytical Method | Matrix | Technique | LLOQ | Key Features |
| Determination of Tropisetron | Human Plasma | HPLC-UV | 1 ng/mL | Simple, sensitive, used for bioequivalence studies. nih.gov |
| Simultaneous Quantitation of Ondansetron and Tropisetron | Human Plasma | HPLC-UV | 1.25 ng/mL | Involves liquid-liquid extraction. researchgate.net |
Exploration of Novel Therapeutic Potential and Research Directions Mechanistic/preclinical Focus
Anti-inflammatory Mechanisms in Preclinical Models
Preclinical studies have consistently demonstrated the significant anti-inflammatory properties of Tropisetron (B1223216) hydrochloride. nih.gov In various animal models, it has been shown to mitigate inflammatory responses. For instance, in a rat model of trinitrobenzenesulfonic acid (TNBS)-induced colitis, treatment with tropisetron resulted in a significant reduction of macroscopic and microscopic colonic damage. This was accompanied by a marked decrease in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and lower levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The anti-inflammatory effects of tropisetron in this model were antagonized by the co-administration of m-chlorophenylbiguanide (B1675964) (mCPBG), a 5-HT3 receptor agonist, suggesting a mechanism at least partially mediated by 5-HT3 receptor blockade.
Furthermore, in a D-galactose-induced aging model in mice, tropisetron administration effectively prevented increases in the pro-inflammatory cytokines TNF-α and IL-6. nih.gov In human primary epidermal keratinocytes, tropisetron was found to dose-dependently suppress TNF-α-mediated expression and secretion of IL-6 and IL-8, an effect mediated through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). nih.gov This cholinergic anti-inflammatory pathway is a key area of investigation, with evidence suggesting that tropisetron's activation of α7nAChR can attenuate inflammatory cascades. tandfonline.com
| Model | Key Findings | Mediators Modulated |
| TNBS-induced colitis (rats) | Reduced colonic damage, decreased MPO activity. | TNF-α, IL-6, IL-1β. |
| D-galactose-induced aging (mice) | Prevented increases in pro-inflammatory cytokines. nih.gov | TNF-α, IL-6. nih.gov |
| Human epidermal keratinocytes | Suppressed TNF-α-mediated cytokine expression. nih.gov | IL-6, IL-8. nih.gov |
| Cecal ligation and puncture (rats) | Attenuated serum levels of IL-6. tandfonline.com | IL-6. tandfonline.com |
Neuroprotective Mechanisms and Applications in Preclinical Models
The neuroprotective effects of Tropisetron hydrochloride are a significant focus of current research, with preclinical evidence pointing to its potential in mitigating neuronal damage in various pathological conditions. medchemexpress.comglpbio.com In models of Alzheimer's disease (AD), tropisetron has demonstrated the ability to attenuate amyloid-beta (Aβ)-induced neurotoxicity. tandfonline.com This neuroprotection is thought to be mediated through both 5-HT3 receptor-dependent and independent pathways. researchgate.netmedchemexpress.com
One of the key mechanisms underlying tropisetron's neuroprotective action is its interaction with the α7 nicotinic acetylcholine receptor (α7nAChR). tandfonline.comglpbio.com As a partial agonist of this receptor, tropisetron can modulate cholinergic signaling, which is known to be impaired in neurodegenerative disorders. tandfonline.comnih.gov Studies have shown that tropisetron can protect retinal ganglion cells from glutamate-induced excitotoxicity, an effect mediated by the activation of α7nAChRs. glpbio.com This activation leads to the inhibition of the apoptotic p38 MAPK pathway. medchemexpress.comthieme-connect.com
Furthermore, in a mouse model of D-galactose-induced brain aging, tropisetron was found to protect against oxidative stress, apoptosis, and inflammation, with evidence suggesting the involvement of SIRT1 signaling activation. researchgate.net In an animal model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), tropisetron treatment markedly suppressed clinical symptoms and reduced demyelination and leukocyte infiltration in the spinal cord. researchgate.netnih.gov
| Model | Key Findings | Proposed Mechanisms |
| Amyloid-beta induced neurotoxicity (rats) | Attenuated inflammatory and apoptotic responses. tandfonline.com | 5-HT3 receptor antagonism, α7nAChR agonism. tandfonline.com |
| Glutamate-induced excitotoxicity (retinal ganglion cells) | Increased cell survival. glpbio.com | α7nAChR activation, inhibition of p38 MAPK pathway. medchemexpress.comglpbio.comthieme-connect.com |
| D-galactose-induced brain aging (mice) | Attenuated oxidative stress, apoptosis, and inflammation. researchgate.net | SIRT1 signaling activation. researchgate.net |
| Experimental Autoimmune Encephalomyelitis (mice) | Suppressed clinical symptoms, reduced demyelination. researchgate.netnih.gov | Immunomodulatory effects. researchgate.netnih.gov |
Analgesic Mechanisms and Pain Modulation in Animal Models
Preclinical studies have revealed the potential of this compound in modulating pain pathways, suggesting its utility as an analgesic agent. In a rat model of chronic neuropathic pain induced by spared nerve injury, intrathecal administration of tropisetron was found to effectively alleviate mechanical allodynia and thermal hyperalgesia. nih.gov This analgesic effect was associated with a decrease in the spinal cord levels of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α. nih.gov The study further demonstrated that tropisetron's effects were mediated through the activation of α7nAChRs, as the selective antagonist methyllycaconitine (B43530) abolished its analgesic properties. nih.gov The downstream signaling pathway appears to involve the inhibition of the p38MAPK-CREB pathway. nih.gov
Interestingly, the interaction of tropisetron with the serotonergic system also plays a role in its analgesic properties, though the mechanism can be complex. For instance, some studies have shown that 5-HT3 receptor antagonists can reverse the antinociceptive effects of other analgesics like paracetamol in animal models, suggesting a modulatory role for the descending serotonergic pain inhibitory system. jst.go.jpresearchgate.net
| Pain Model | Key Analgesic Effects | Underlying Mechanisms |
| Spared nerve injury (rats) | Alleviated mechanical allodynia and thermal hyperalgesia. nih.gov | α7nAChR activation, inhibition of p38MAPK-CREB pathway, decreased spinal pro-inflammatory cytokines. nih.gov |
| Orofacial formalin test (mice) | Antagonized the antinociceptive effect of dexketoprofen. uchile.cl | Modulation of the 5-HT pathway. uchile.cl |
| Repeated cold stress (rats) | Involved in the analgesic effect of acetaminophen. jst.go.jp | Modulation of the descending serotonergic pain inhibitory system. jst.go.jp |
Immune Modulatory Properties in Animal Models
This compound has demonstrated significant immunomodulatory properties in various preclinical models, extending its therapeutic potential to autoimmune and inflammatory conditions. researchgate.net In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, tropisetron treatment not only suppressed clinical symptoms but also reduced leukocyte infiltration into the central nervous system. researchgate.netnih.gov Furthermore, in vitro studies on splenocytes from EAE-induced mice showed that tropisetron therapy reduced the proliferation of mononuclear cells and the production of pro-inflammatory cytokines such as IL-2, IL-6, and IL-17 in response to myelin oligodendrocyte glycoprotein (B1211001) peptide. researchgate.net
These findings suggest that tropisetron can regulate both cellular and humoral immune responses. researchgate.net The immunomodulatory effects of tropisetron appear to be mediated through both 5-HT3 receptor-dependent and independent pathways. researchgate.netnih.gov The ability of tropisetron to modulate the production of key cytokines involved in T-cell differentiation and function highlights its potential as a therapeutic agent for immune-mediated diseases. researchgate.net
| Model | Key Immunomodulatory Effects | Cytokine Modulation |
| Experimental Autoimmune Encephalomyelitis (mice) | Suppressed clinical symptoms, reduced leukocyte infiltration, diminished demyelination. researchgate.netnih.gov | Decreased IL-2, IL-6, IL-17 production by splenocytes. researchgate.net |
| Lipopolysaccharide-stimulated human monocytes | Dose-dependently inhibited cytokine secretion. | TNF-α, IL-1β. |
| Lewis lung carcinoma (mice) | Modulated inflammatory markers. researchgate.net | Increased IFN-γ, decreased IL-4. researchgate.net |
Antineoplastic Mechanisms in In Vitro and Animal Cancer Models
Emerging preclinical evidence suggests that this compound may possess antineoplastic properties. researchgate.net In an experimental model of lung cancer in mice, treatment with tropisetron significantly reduced tumor size compared to the control group. researchgate.net This anti-tumor effect was associated with a modulation of the immune response, characterized by increased levels of interferon-gamma (IFN-γ) and decreased levels of interleukin-4 (IL-4). researchgate.net Additionally, tropisetron treatment led to higher levels of E-cadherin, a marker associated with reduced cell proliferation and metastasis, and lower levels of the proliferation marker Ki-67. researchgate.net
In vitro studies have also pointed towards the anti-cancer potential of tropisetron. For example, in an ovarian cancer cell line, tropisetron was shown to inhibit tumor cell growth by inducing apoptosis, as evidenced by increased caspase-3 enzyme activity and a higher Bax/Bcl2 expression ratio. researchgate.net Furthermore, in a mouse model of colitis-associated cancer, the 5-HT3 receptor antagonist tropisetron significantly decreased the risk of tumor development. probiologists.com These findings suggest that tropisetron may exert its antineoplastic effects through a combination of immunomodulation, induction of apoptosis, and inhibition of cell proliferation. researchgate.net
| Cancer Model | Key Antineoplastic Effects | Mechanistic Insights |
| Lewis lung carcinoma (mice) | Reduced tumor size. researchgate.net | Increased IFN-γ, decreased IL-4, increased E-cadherin, decreased Ki-67. researchgate.net |
| Ovarian cancer cell line | Inhibited tumor cell growth, induced apoptosis. researchgate.net | Increased caspase-3 activity, increased Bax/Bcl2 ratio. researchgate.net |
| Colitis-associated cancer (mice) | Decreased risk of tumor development. probiologists.com | 5-HT3 receptor antagonism. probiologists.com |
Repurposing Strategies Based on Mechanistic Insights from Preclinical Findings
The diverse preclinical profile of this compound has opened up significant opportunities for drug repurposing. Initially developed as an antiemetic, its well-established safety profile in humans makes it an attractive candidate for new therapeutic applications. nih.govnih.gov The mechanistic insights gained from preclinical studies, particularly its anti-inflammatory, neuroprotective, and immunomodulatory properties, provide a strong rationale for investigating its efficacy in a range of other diseases.
For instance, its ability to modulate the cholinergic anti-inflammatory pathway through α7nAChR agonism suggests its potential use in inflammatory conditions beyond the gut, such as rheumatoid arthritis or even sepsis. tandfonline.com Similarly, its neuroprotective effects in models of Alzheimer's disease and multiple sclerosis warrant further investigation in clinical settings for these debilitating neurological disorders. researchgate.netnih.govtandfonline.com The antineoplastic effects observed in preclinical cancer models also suggest a potential role for tropisetron as an adjunct therapy in oncology, not only for managing side effects but also for potentially contributing to anti-tumor activity. researchgate.net
Identification of Novel Molecular Targets Beyond 5-HT3 and α7 nAChR in Research Models
While the 5-HT3 receptor and the α7 nicotinic acetylcholine receptor are the most well-characterized targets of this compound, preclinical research has begun to unveil interactions with other molecular players. medchemexpress.comnih.gov In cerebellar granule neurons, tropisetron has been shown to inhibit the activity of calcineurin, a calcium-dependent phosphatase, and increase the expression of cannabinoid CB1 receptors. medchemexpress.comglpbio.com This finding suggests a potential link between the serotonergic, cholinergic, and endocannabinoid systems in mediating the effects of tropisetron.
Furthermore, studies have indicated that tropisetron can directly bind to the ectodomain of the amyloid precursor protein (APP), a key molecule in the pathogenesis of Alzheimer's disease. nih.gov This interaction was shown to increase the ratio of the neuroprotective soluble APPα to the neurotoxic amyloid-beta peptide in preclinical models. nih.gov Additionally, research in human keratinocytes has shown that the anti-inflammatory effects of tropisetron are independent of p65/NF-κB signaling, pointing towards alternative intracellular pathways being modulated by this compound. nih.gov The identification of these novel molecular targets is crucial for a comprehensive understanding of tropisetron's pharmacological profile and for unlocking its full therapeutic potential.
Methodological Considerations and Limitations in Preclinical Tropisetron Hydrochloride Research
Pharmacokinetic Considerations in Animal Models (e.g., absorption, distribution, metabolism, excretion (ADME) in animal models)
The pharmacokinetic profile of tropisetron (B1223216) hydrochloride in animal models is a critical factor influencing the design and interpretation of preclinical studies. The processes of absorption, distribution, metabolism, and excretion (ADME) can vary significantly between species, which must be considered when extrapolating data to humans.
Absorption and Distribution: Following oral administration in rats, tropisetron is absorbed, and its duration of action has been compared to other 5-HT3 antagonists. fda.gov In pharmacokinetic studies, tropisetron has demonstrated excellent brain penetration. nih.gov In one study, after injection, the maximum concentration (Cmax) in the brain was observed at 2 hours, with a brain-to-plasma ratio of approximately 2.5 at Cmax. nih.gov This indicates that the compound can effectively cross the blood-brain barrier to engage central targets. In humans, oral tropisetron has a bioavailability of about 60% and is rapidly absorbed, with approximately 59-71% of the drug bound to plasma proteins.
Metabolism: Tropisetron undergoes extensive metabolism, primarily through hydroxylation of its indole (B1671886) ring, followed by conjugation. nih.gov The main enzyme responsible for this hydroxylation is cytochrome P450 2D6 (CYP2D6). nih.gov This is a key consideration as the activity of this enzyme can differ between animal species and even between different strains of the same species. A minor metabolic pathway involves the CYP3A4 enzyme. researchgate.net The primary metabolites are 5-hydroxytropisetron and 6-hydroxytropisetron.
Excretion: The metabolites of tropisetron are subsequently conjugated to glucuronides and sulfates for excretion. nih.gov The terminal plasma elimination half-life of tropisetron is significantly influenced by the metabolic status of the individual or animal. nih.gov
Species-Specific Differences: ADME studies have been conducted in various animal models, including rats, rabbits, dogs, and monkeys. fda.gov Toxicological studies have shown that tropisetron is generally well-tolerated across these species. nih.gov However, the duration of its pharmacological action can differ. For example, in anesthetized rats, the duration of action of tropisetron was found to be significantly shorter than that of ondansetron (B39145) or granisetron (B54018) when administered orally. fda.gov These differences underscore the importance of conducting species-specific pharmacokinetic studies to properly inform the design of preclinical efficacy and toxicology experiments.
| Pharmacokinetic Parameter | Finding in Animal/Preclinical Models |
| Brain Penetration | Excellent, with a brain/plasma ratio of ~2.5 at Cmax in mice. nih.gov |
| Primary Metabolic Enzyme | Cytochrome P450 2D6 (CYP2D6). nih.gov |
| Minor Metabolic Enzyme | Cytochrome P450 3A4 (CYP3A4). researchgate.net |
| Primary Metabolites | 5-hydroxytropisetron and 6-hydroxytropisetron. |
| Species Studied | Rat, rabbit, dog, monkey. fda.gov |
| Comparative Duration of Action | Shorter in rats compared to ondansetron and granisetron. fda.gov |
Challenges in Analytical Quantification in Complex Biological Matrices
The accurate quantification of tropisetron hydrochloride and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates is fundamental to preclinical pharmacokinetic and pharmacodynamic studies. However, this process is not without its challenges.
The primary difficulties arise from the low concentrations of the analyte often present in biological samples and the presence of numerous endogenous interfering substances. To overcome these issues, sensitive and specific analytical methods are required. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of tropisetron. wseas.us
Several HPLC-based methods have been developed and validated for the determination of tropisetron in human plasma. One such method, using UV detection, achieved a lower limit of quantification (LOQ) of 1.25 ng/mL for tropisetron. researchgate.net The procedure involved a liquid-liquid extraction step to separate the drug from plasma components before chromatographic analysis. researchgate.net For even greater sensitivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is utilized. This technique offers high selectivity and the ability to detect and quantify analytes at very low concentrations. museonaturalistico.it
The development and validation of these analytical methods must adhere to stringent guidelines to ensure their accuracy, precision, specificity, and reproducibility. museonaturalistico.it Challenges in method validation can be particularly pronounced for complex drug formulations or when analyzing multiple compounds simultaneously. museonaturalistico.it For instance, a method for the simultaneous quantification of ondansetron and tropisetron in human plasma required careful optimization of the extraction and chromatographic conditions to achieve adequate separation and detection. researchgate.net
Furthermore, the stability of the analyte in the biological matrix during sample collection, storage, and processing is a critical consideration. Degradation of the drug can lead to inaccurate quantification. Therefore, stability studies are an essential part of the method validation process.
Another challenge is the potential for matrix effects in LC-MS/MS analysis, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. This was observed in the quantification of ondansetron in brain microdialysate, where significant ion suppression was noted. nih.gov The use of a stable isotope-labeled internal standard can help to compensate for these matrix effects. nih.gov
| Analytical Technique | Application | Key Challenges |
| HPLC with UV Detection | Quantification of tropisetron in human plasma. researchgate.net | Sensitivity (LOQ of 1.25 ng/mL), interference from endogenous substances. researchgate.net |
| LC-MS/MS | High-sensitivity quantification in various biological matrices. museonaturalistico.it | Matrix effects (ion suppression/enhancement), method validation complexity. museonaturalistico.itnih.gov |
| Liquid-Liquid Extraction | Sample preparation to remove interfering substances from plasma. researchgate.net | Efficiency and recovery of the analyte. |
| Stability Studies | Ensuring analyte integrity during sample handling and storage. researchgate.net | Preventing degradation of the drug before analysis. |
Influence of Genetic Polymorphism in Animal Models on Metabolic Research
The metabolism of this compound is heavily influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme. nih.gov This enzyme is responsible for the metabolism of a significant portion of commonly used drugs, and its activity varies considerably among individuals due to genetic variations. nih.gov These variations can lead to different metabolic phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. wikipedia.org
This genetic polymorphism is not unique to humans and is also a critical consideration in preclinical research using animal models. The expression and function of CYP2D6 can differ between species and even between different strains of the same animal model. This variability can significantly impact the pharmacokinetic profile of tropisetron, leading to differences in drug exposure and, consequently, pharmacological effects.
For example, the elimination half-life of tropisetron is markedly different between extensive metabolizers (around 6-8 hours) and poor metabolizers (30-40 hours) in humans. nih.gov Similar discrepancies can be expected in animal models with varying CYP2D6 activity. The presence of these polymorphisms means that a standard dose of tropisetron can result in widely different plasma concentrations in different animals, potentially confounding the results of preclinical studies.
Recognizing the influence of CYP2D6 genotype is crucial for interpreting metabolic research. In humans, ultrarapid metabolizers may have a decreased response to tropisetron due to rapid clearance of the drug. nih.gov Conversely, poor metabolizers may have increased exposure. nih.gov While this direct correlation has been extensively studied in humans, the translation of these findings to specific animal models requires careful consideration of the particular CYP2D6 alleles present in the chosen model.
The use of "humanized" mouse models, which express human CYP2D6, is one approach to better study the impact of these genetic polymorphisms on drug metabolism in a preclinical setting. wikipedia.org These models can help to predict the pharmacokinetic behavior of drugs like tropisetron in different human populations based on their CYP2D6 genotype.
The challenges in this area of research include the need for genotyping of animal models to understand their metabolic capacity and the potential for a lack of direct correlation between genotype and phenotype in some cases. nih.gov The functional impact of many CYP2D6 alleles has not been systematically assessed for all drugs, highlighting the need for further research in this area. nih.gov
| Metabolic Phenotype | Description | Impact on Tropisetron Metabolism |
| Poor Metabolizer (PM) | Little to no CYP2D6 function. wikipedia.org | Increased exposure to tropisetron, longer elimination half-life. nih.govnih.gov |
| Intermediate Metabolizer (IM) | Metabolize drugs at a rate between poor and extensive metabolizers. wikipedia.org | Potentially increased exposure to tropisetron. nih.gov |
| Extensive (Normal) Metabolizer (EM) | Normal CYP2D6 function. wikipedia.org | "Standard" metabolism and elimination half-life. nih.gov |
| Ultrarapid Metabolizer (UM) | Increased CYP2D6 function due to gene duplication. wikipedia.org | Decreased exposure to tropisetron, potentially reduced efficacy. nih.gov |
Future Avenues in Tropisetron Hydrochloride Research
Systems Biology and Network Pharmacology Approaches for Comprehensive Mechanistic Understanding
The complex pharmacology of tropisetron (B1223216) hydrochloride, with its dual receptor engagement, necessitates a holistic approach for a complete mechanistic understanding. Systems biology and network pharmacology offer powerful tools to unravel the intricate molecular networks influenced by this compound. These approaches can integrate data from genomics, proteomics, and metabolomics to construct comprehensive models of tropisetron's effects. researchgate.netmdpi.com By analyzing the interconnected pathways, researchers can identify not only the primary targets but also the downstream signaling cascades and off-target effects. This can provide a more complete picture of how tropisetron exerts its therapeutic effects and may reveal novel therapeutic indications. For instance, network pharmacology could elucidate the interplay between the serotonergic and cholinergic systems following tropisetron administration, offering insights into its potential in neurological disorders beyond its current applications.
Development of Advanced In Vitro and Organ-on-Chip Models for Mechanistic Research
To bridge the gap between traditional in vitro assays and in vivo studies, the development of more sophisticated model systems is crucial. Advanced in vitro models, such as 3D cell cultures, organoids, and organ-on-a-chip (OoC) technology, can provide a more physiologically relevant environment to study the effects of tropisetron hydrochloride. tno.nlresearchgate.netmdpi.commicrofluidics-innovation-center.comthno.org OoCs, which are microfluidic devices that mimic the structure and function of human organs, offer a unique opportunity to investigate organ-level responses to tropisetron. tno.nlmdpi.comthno.org For example, a "gut-on-a-chip" model could be used to study the local effects of tropisetron on the gastrointestinal tract, while a "brain-on-a-chip" could help elucidate its neuroprotective mechanisms. tno.nlmdpi.com These models allow for real-time monitoring and manipulation of the cellular microenvironment, providing invaluable data for mechanistic research. thno.org
Integration with Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) for Mechanistic Elucidation
The integration of "omics" technologies is set to revolutionize our understanding of drug action. eur.nlnih.gov By applying genomics, proteomics, and metabolomics to cells or tissues treated with this compound, researchers can obtain a comprehensive snapshot of the molecular changes induced by the drug. nih.gov
Genomics can identify genetic variations that may influence an individual's response to tropisetron.
Proteomics can reveal changes in protein expression and post-translational modifications, providing insights into the signaling pathways affected by the drug.
Metabolomics can measure alterations in the levels of small molecule metabolites, offering a functional readout of the cellular response.
The fusion of these omics datasets will provide a multi-layered understanding of tropisetron's mechanism of action and may help in identifying biomarkers for predicting treatment response. researchgate.netmdpi.com
Role in Understanding Broader 5-HT3 Receptor and α7 nAChR Biology and Pathophysiology
This compound serves as a valuable pharmacological tool for probing the biology of its target receptors, the 5-HT3 receptor and the α7 nAChR. nih.govresearchgate.netcpn.or.kr Its dual activity allows for the investigation of the interplay and potential crosstalk between these two important receptor systems in various physiological and pathological processes. nih.gov For example, research using tropisetron can help elucidate the role of these receptors in neurotransmission, inflammation, and cellular signaling. nih.govresearchgate.netmedchemexpress.com Further studies could explore how tropisetron modulates these receptors in the context of neurodegenerative diseases, psychiatric disorders, and inflammatory conditions, thereby expanding our knowledge of the underlying pathophysiology. scienceopen.comresearchgate.net
Exploration of Epigenetic and Genetic Interactions in Preclinical Disease Models
Recent studies have suggested that tropisetron may have effects that extend beyond simple receptor antagonism and agonism, potentially involving epigenetic modifications. nih.gov Future research should delve into the epigenetic and genetic interactions of tropisetron in preclinical disease models. Investigating whether tropisetron can modulate gene expression through mechanisms such as DNA methylation or histone modification could open up entirely new avenues for its therapeutic application. nih.gov For instance, in models of temporal lobe epilepsy, it has been suggested that tropisetron's effects may involve the epigenetic regulation of certain proteins. nih.gov Elucidating these interactions will provide a more nuanced understanding of its long-term effects and therapeutic potential.
Q & A
Q. How can researchers mitigate environmental risks during disposal of this compound waste?
- Methodological Answer :
- Waste segregation : Separate solid/liquid waste containing H410 hazards.
- Neutralization : Treat aqueous waste with activated charcoal or ozonation.
- Regulatory compliance : Follow EPA guidelines for hazardous chemical disposal (40 CFR 261.33) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
